molecular formula C5H9F2NO B1650593 4,4-Difluoropiperidin-3-ol CAS No. 1187087-19-9

4,4-Difluoropiperidin-3-ol

Cat. No.: B1650593
CAS No.: 1187087-19-9
M. Wt: 137.13
InChI Key: WCNZGFYSIIPMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoropiperidin-3-ol is a fluorinated piperidine derivative that serves as a valuable synthetic intermediate and building block in pharmaceutical research and development. The 4,4-difluoro substitution on the piperidine ring is a strategically important motif in medicinal chemistry. This geminal difluoro group is known to significantly influence the molecule's properties by imparting enhanced metabolic stability and modulating the basicity of the adjacent nitrogen atom, which can help reduce cardiovascular toxicity risks associated with strongly basic amines . Furthermore, the fluorine atoms introduce conformational restraint, potentially leading to improved selectivity when this scaffold is incorporated into target molecules . The additional hydroxyl group at the 3-position provides a versatile handle for further chemical functionalization, allowing researchers to link this fragment to other pharmacophores. Compounds based on the 4,4-difluoropiperidine structure have been investigated as key components in novel therapeutic agents. Research shows similar scaffolds have been utilized as highly selective dopamine D4 receptor antagonists, which are valuable as in vitro tool compounds for investigating neurological signaling . Other studies have explored difluorinated piperidine analogs as potent sigma-1 receptor (S1R) ligands that facilitate brain-derived neurotrophic factor (BDNF) release, showing potential for the treatment of cognitive impairments . Additionally, such derivatives are featured in patents covering orexin receptor antagonists for sleep disorders and NR2B NMDA receptor antagonists for conditions like pain and Parkinson's disease . This combination of features makes this compound a highly useful reagent for drug discovery efforts, particularly in the design of central nervous system (CNS) active compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoropiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-2-8-3-4(5)9/h4,8-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNZGFYSIIPMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311568
Record name 4,4-Difluoro-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187087-19-9
Record name 4,4-Difluoro-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187087-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Strategic Synthesis of 4,4-Difluoropiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Difluoropiperidin-3-ol represents a high-value fluorinated scaffold in modern medicinal chemistry.[1] The introduction of a gem-difluoro group adjacent to a hydroxyl center serves two critical functions: it modulates the pKa of the piperidine nitrogen (typically lowering it by 1–2 units via inductive effects), and it metabolically blocks the C4 position, a common site for oxidative metabolism (CYP450).

This guide details the synthesis of the this compound core, specifically focusing on the most scalable and reliable route: Regioselective Electrophilic Fluorination of N-Boc-3-piperidone . Unlike de novo cyclization strategies that often yield 3,3-difluoro isomers, this route leverages commercially available precursors to access the 4,4-difluoro-3-hydroxy substitution pattern with high fidelity.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage introduction of fluorine into the piperidone ring, followed by stereocontrolled reduction. The gem-difluoro moiety is installed at the activated


-methylene position (C4) of the ketone.

Retrosynthesis cluster_logic Strategic Logic Target This compound (Target Scaffold) Intermediate1 1-Boc-4,4-difluoropiperidin-3-ol (Protected Alcohol) Target->Intermediate1 Deprotection (HCl/Dioxane) Intermediate2 1-Boc-4,4-difluoropiperidin-3-one (Difluoro Ketone) Intermediate1->Intermediate2 Reduction (NaBH4) SM 1-Boc-3-piperidone (Commercial SM) Intermediate2->SM Electrophilic Fluorination (Selectfluor, 2.2 eq) Logic1 C4 is the preferred alpha-methylene site

Figure 1: Retrosynthetic logic flow prioritizing the C4-fluorination of the 3-piperidone core.

Critical Process Parameters (CPP) & Safety

Before initiating synthesis, researchers must account for the specific hazards and chemical behaviors of fluorinating agents.

ParameterSpecificationScientific Rationale
Reagent Selection Selectfluor (F-TEDA-BF4)Safer and more selective than DAST or NFSI for

-fluorination of ketones.[1] Avoids HF generation in situ.
Solvent System Acetonitrile (MeCN) Promotes solubility of Selectfluor and stabilizes the cationic intermediates.[1]
Temperature Control Reflux (60–80°C) Required to overcome the activation energy for the second fluorination event (monofluoro

difluoro).[1]
Regioselectivity C4 vs. C2 N-Boc protection sterically hinders C2.[1] Thermodynamic control favors fluorination at the C4 methylene over the C2 hemiaminal-like position.
Purification Staining Fluorinated piperidines are often UV-inactive.[1] Use Phosphomolybdic Acid (PMA) or Iodine (I2) stains for TLC.

Detailed Experimental Protocol

Phase 1: Synthesis of 1-Boc-4,4-difluoropiperidin-3-one

This step installs the gem-difluoro motif.[1] The reaction requires 2.2 to 2.5 equivalents of Selectfluor to ensure complete conversion of the monofluorinated intermediate.

Reagents:

  • 1-Boc-3-piperidone (1.0 eq)[1]

  • Selectfluor (2.5 eq)

  • Acetonitrile (anhydrous, 0.1 M concentration)

  • Molecular Sieves (3Å, activated)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 1-Boc-3-piperidone and anhydrous acetonitrile under nitrogen atmosphere. Add activated molecular sieves to ensure anhydrous conditions (water can lead to ring-opening or hydrate formation).[1]

  • Addition: Add Selectfluor in a single portion at room temperature. The suspension will gradually clear as the reagent reacts.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

    • Monitoring: Monitor via LC-MS or 19F-NMR.[1] The monofluorinated intermediate (typically appearing around -180 ppm) should disappear, converging to the gem-difluoro signal (typically a singlet or AB quartet around -110 to -120 ppm).[1]

  • Workup: Cool to room temperature. Filter off the solids (Selectfluor residues/byproducts) through a pad of Celite. Rinse with Ethyl Acetate (EtOAc).

  • Extraction: Concentrate the filtrate. Redissolve in EtOAc and wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The difluoro ketone is less polar than the starting material.

Phase 2: Reduction to 1-Boc-4,4-difluoropiperidin-3-ol

Reduction of the ketone yields the alcohol.[1] Since the C4 position is achiral (gem-difluoro), the product is a racemate of the (3R) and (3S) enantiomers.

Reagents:

  • 1-Boc-4,4-difluoropiperidin-3-one (from Phase 1)[1]

  • Sodium Borohydride (NaBH4) (1.5 eq)

  • Methanol (MeOH)

Procedure:

  • Setup: Dissolve the difluoro ketone in MeOH (0.2 M) and cool to 0°C in an ice bath.

  • Reduction: Add NaBH4 portion-wise over 15 minutes. Gas evolution (H2) will occur.

  • Completion: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (PMA stain).

  • Quench: Quench carefully with saturated aqueous NH4Cl solution.

  • Workup: Extract with DCM (3x). Dry combined organics over MgSO4 and concentrate.

  • Outcome: The crude product is typically pure enough (>95%) for deprotection. It appears as a white solid or viscous oil.

Phase 3: Deprotection (Optional)

To generate the free amine salt for biological testing or further coupling.

Procedure:

  • Dissolve the N-Boc alcohol in 4M HCl in Dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo or precipitate with diethyl ether to yield This compound hydrochloride .[1]

Analytical Data & Validation

Trustworthiness in synthesis relies on verifying the structure. The following NMR signatures are diagnostic for the 4,4-difluoro-3-hydroxy core.

NucleusSignal CharacteristicsInterpretation
19F NMR

-110 to -125 ppm (AB quartet or broad d)
Characteristic of gem-difluoro group in a 6-membered ring.[1] The AB pattern arises due to the chiral center at C3 making the fluorines diastereotopic.
1H NMR

3.8–4.2 ppm (Multiplet)
Proton at C3 (CH-OH).[1] Shows coupling to C2 protons and HF coupling to the adjacent CF2 group.
13C NMR

~120 ppm (Triplet,

Hz)
Carbon at C4 (CF2).[1] The large coupling constant is definitive proof of gem-difluorination.

Troubleshooting & Optimization (Expert Insights)

Issue: Low Yield in Fluorination Step

  • Cause: Incomplete reaction or decomposition.

  • Solution: Ensure the reaction is anhydrous . Water can attack the activated iminium-like intermediates.[1] If conversion stops at the monofluoro stage, add another 0.5 eq of Selectfluor and continue reflux.

Issue: Regioselectivity (C2 vs C4)

  • Insight: While N-Boc directs primarily to C4, trace C2 fluorination can occur. These byproducts are often unstable and decompose during aqueous workup. If impurities persist, switch to 1-Benzyl-3-piperidone ; the benzyl group changes the ring conformation and electronics, often improving C4 selectivity, though it requires a hydrogenolysis step later.

Issue: Poor Solubility of Product

  • Insight: 4,4-difluoropiperidine salts can be hygroscopic and difficult to crystallize. For storage, keep as the N-Boc intermediate. For coupling reactions, generate the free base in situ.

References

  • Synthesis of 4-substituted 3,3-difluoropiperidines. Surmont, R., et al. Journal of Organic Chemistry, 2010. Link (Provides foundational logic for difluoropiperidine synthesis).

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. Saeedi, S., et al. ChemMedChem, 2020. Link (Details the utility and properties of the 4,4-difluoro scaffold).

  • Selectfluor: Mechanistic Studies and New Applications. National Institutes of Health. Link (Grounding for the fluorination mechanism).

  • 1-Boc-3-piperidone Properties and Applications. ChemicalBook. Link (Source for starting material data).

Sources

An In-Depth Technical Guide to the Structural Characterization of 4,4-Difluoropiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated piperidines, in particular, are highly sought-after building blocks in drug discovery, as the unique properties of fluorine can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity. 4,4-Difluoropiperidin-3-ol, a vicinal fluoroalcohol, presents a fascinating case study in structural analysis due to the interplay of the gem-difluoro group and the adjacent hydroxyl moiety on the piperidine ring's conformation and reactivity. This guide provides a comprehensive overview of the key analytical techniques and methodologies for the complete structural elucidation of this important synthetic intermediate. While specific experimental data for this compound is not extensively published, this guide will draw upon established principles and data from closely related analogs to provide a robust framework for its characterization.

Molecular Structure and Key Features

This compound possesses a six-membered saturated heterocycle with two fluorine atoms at the C4 position and a hydroxyl group at the C3 position. The presence of the electronegative fluorine atoms significantly impacts the electron distribution and conformational preferences of the piperidine ring.

Synthesis_Workflow start N-Boc-4-piperidone step1 Fluorination (e.g., Selectfluor®) start->step1 intermediate1 N-Boc-4,4-difluoropiperidin-3-one step1->intermediate1 step2 Reduction (e.g., NaBH4) intermediate1->step2 product N-Boc-4,4-difluoropiperidin-3-ol step2->product step3 Deprotection (e.g., TFA or HCl) product->step3 final_product This compound step3->final_product

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. Key expected features include:

  • Piperidine Ring Protons: Complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the CH₂ and CH protons of the piperidine ring. The gem-difluoro substitution at C4 will simplify the splitting patterns of the protons at C3 and C5.

  • CH-OH Proton: A multiplet for the proton at C3, coupled to the adjacent CH₂ protons and potentially showing coupling to the fluorine atoms.

  • OH Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

  • NH Proton: A broad singlet, also dependent on experimental conditions.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The most informative signals will be those directly influenced by the fluorine atoms.

  • C4 (CF₂): A triplet due to one-bond coupling with the two fluorine atoms, typically observed in the downfield region (around 115-125 ppm).

  • C3 and C5: These carbons will appear as triplets due to two-bond coupling with the fluorine atoms.

  • C2 and C6: These carbons may show smaller triplet couplings due to three-bond C-F coupling.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For a 4,4-difluoro substitution, a single resonance is expected. The multiplicity of this signal will depend on the couplings to adjacent protons.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, allowing for the tracing of the proton connectivity within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of protonated carbons. [1][2]* HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for confirming the overall carbon framework and the position of substituents. [1][2] Table 1: Predicted NMR Data for N-Boc-4,4-difluoropiperidin-3-ol (based on analogous compounds)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H
H33.8 - 4.2m
H2, H63.0 - 4.0 (broad)m
H51.8 - 2.2m
OHVariablebr s
Boc (CH₃)~1.45s
¹³C
C=O (Boc)~155s
C(CH₃)₃ (Boc)~80s
C4118 - 122t¹JCF ≈ 240-250
C365 - 70t²JCF ≈ 20-25
C535 - 40t²JCF ≈ 20-25
C2, C640 - 45t (small)³JCF ≈ 3-5
CH₃ (Boc)~28s
¹⁹F
4-F-90 to -110m

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the N-protected this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. For the HMBC, optimize the experiment for a long-range coupling constant of ~8 Hz.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, and assign all ¹H, ¹³C, and ¹⁹F resonances using the combination of 1D and 2D data.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected Characteristic Absorptions:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • N-H Stretch: For the deprotected amine, a medium intensity band is expected around 3300-3500 cm⁻¹. For the N-Boc protected intermediate, this will be absent.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.

  • C=O Stretch (Boc group): A strong, sharp absorption band around 1680-1700 cm⁻¹ is a clear indicator of the carbamate carbonyl group.

  • C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, are indicative of C-F bonds.

Table 2: Predicted FTIR Data for N-Boc-4,4-difluoropiperidin-3-ol

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3200-3600Strong, Broad
C-H (aliphatic)2850-3000Medium
C=O (carbamate)1680-1700Strong, Sharp
C-F1000-1200Strong

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Observations:

  • Molecular Ion (M⁺): In Electron Ionization (EI), the molecular ion peak may be weak or absent due to facile fragmentation.

  • Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), a prominent peak corresponding to the protonated molecule is expected.

  • Fragmentation Pattern: Common fragmentation pathways for N-Boc protected piperidines include the loss of the Boc group or isobutylene. The presence of the hydroxyl and difluoro groups will also influence the fragmentation.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced via direct infusion (for ESI) or through a gas chromatograph (for GC-MS with EI).

  • Ionization: Choose an appropriate ionization method (ESI is generally preferred for polar molecules).

  • Mass Analysis: Acquire the mass spectrum.

  • Data Interpretation: Identify the molecular ion or protonated molecule and analyze the fragmentation pattern to confirm the structure.

Conformational Analysis

The conformational preference of the piperidine ring is a critical aspect of the structural characterization of this compound. The ring can exist in two chair conformations, and the substituents can occupy either axial or equatorial positions. The presence of the gem-difluoro group at C4 and the hydroxyl group at C3 introduces complex stereoelectronic interactions that govern the conformational equilibrium.

Studies on related fluorinated piperidines have shown that fluorine atoms can exhibit a preference for the axial position, which is influenced by factors such as hyperconjugation and electrostatic interactions. [3][4][5][6]The conformational behavior can be investigated using a combination of NMR spectroscopy and computational modeling. [4][5][6]

Conformational_Equilibrium Conformer_A Chair Conformation 1 (e.g., Axial OH) Conformer_B Chair Conformation 2 (e.g., Equatorial OH) Conformer_A->Conformer_B Ring Flip

Caption: Chair-chair interconversion of the piperidine ring.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. While obtaining suitable crystals can be challenging, the resulting data is invaluable.

For instance, the crystal structure of a related compound, (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine, has been reported, providing insights into the solid-state conformation and intermolecular interactions of a vicinal fluorinated piperidinol. [7]Such data can serve as a valuable reference for understanding the crystal packing of this compound.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data.

  • Structure Analysis: Analyze the final structure to determine bond lengths, angles, torsion angles, and intermolecular interactions.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. A combination of one- and two-dimensional NMR spectroscopy, FTIR, and mass spectrometry is essential for the unambiguous determination of its chemical structure. Furthermore, an understanding of its conformational preferences, through NMR analysis and computational modeling, provides crucial insights into its three-dimensional structure and potential biological activity. While direct experimental data for this specific molecule is limited, a thorough analysis based on the principles and data from closely related fluorinated piperidines, as outlined in this guide, provides a robust framework for its comprehensive structural elucidation.

References

  • Shaw, S. J.; Goff, D. A.; Boralsky, L. A.; Irving, M.; Singh, R. Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. J. Org. Chem.2013 , 78 (17), 8892–8897. [Link]

  • PubChem. (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Hydroxypiperidine. National Center for Biotechnology Information. [Link]

  • Higashi, Y.; Fujii, Y. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomed. Chromatogr.2006 , 20 (6), 594-599. [Link]

  • Nairoukh, Z.; et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J.2020 , 26, 6141-6146. [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • Dinnebier, R. E.; et al. Ambiguous structure determination from powder data: four different structural models of 4,11-difluoroquinacridone with similar X-ray powder patterns, fit to the PDF, SSNMR and DFT-D. Acta Crystallogr B Struct Sci Cryst Eng Mater2014 , 70, 840-856. [Link]

  • Kralj, M.; et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Commun Chem2021 , 4, 11. [Link]

  • Lindsley, C. W.; et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Med. Chem. Lett.2020 , 11 (8), 1548-1555. [Link]

  • Surmont, R.; et al. Synthesis of 4-substituted 3,3-difluoropiperidines. J. Org. Chem.2010 , 75 (3), 929-932. [Link]

  • Rajeswari, K.; Pandiarajan, K. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochim. Acta A Mol. Biomol. Spectrosc.2011 , 78 (3), 1110-1118. [Link]

  • Nairoukh, Z.; et al. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J.2020 , 26, 14018. [Link]

  • National Forensic Laboratory, Slovenia. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

  • Glorius, F.; et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angew. Chem. Int. Ed.2020 , 59, 1-6. [Link]

  • Stoyanov, E. V.; et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules2019 , 24 (18), 3247. [Link]

  • Sette, M.; et al. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PLoS One2014 , 9 (12), e115243. [Link]

  • O'Hagan, D.; et al. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Org. Biomol. Chem.2011 , 9 (10), 3785-3791. [Link]

  • Grygorenko, O. O.; et al. An efficient synthesis of fluorinated azaheterocycles by aminocyclization of alkenes. Org. Biomol. Chem.2014 , 12 (44), 8963-8969. [Link]

  • University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • Sionkowska, A.; et al. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Polymers (Basel)2019 , 11 (9), 1485. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • Al-Majedy, Y. K.; et al. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules2017 , 22 (11), 1851. [Link]

  • Nairoukh, Z.; et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate2020 . [Link]

  • Al-Omair, M. A. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Appl. Spectrosc. Rev.2020 , 55 (9), 817-844. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • Issayeva, G.; et al. Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC-MSD, and NMR Study. Molecules2023 , 28 (19), 6825. [Link]

  • Santos, J. C. S.; et al. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules2020 , 25 (16), 3632. [Link]

  • Bergeron, R. J.; et al. Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. J. Chem. Soc., Perkin Trans. 11999 , 16, 2291-2297. [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). [Link]

Sources

An In-Depth Technical Guide to the Conformational Analysis of 4,4-Difluoropiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the conformational analysis of 4,4-difluoropiperidin-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of such molecules is paramount for designing effective and selective therapeutic agents. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including basicity, lipophilicity, and metabolic stability.[1] Furthermore, fluorine substitution profoundly influences molecular conformation through a variety of stereoelectronic effects.[2] This guide will delve into the theoretical underpinnings of the conformational preferences of this compound, outline experimental and computational methodologies for its characterization, and provide insights into the intricate interplay of substituent effects that define its structural landscape.

The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and its fluorinated analogues have garnered considerable attention. The strategic incorporation of fluorine can lead to more rigid structures, enabling the stabilization of well-defined conformers that can enhance binding affinity to biological targets.[1] The 4,4-difluoropiperidine scaffold, in particular, has been explored for the development of potent and selective antagonists for receptors such as the dopamine D4 receptor.[3] Understanding the conformational behavior of these fluorinated systems is crucial for rational drug design.

Fundamental Stereoelectronic Effects in Play

The conformation of the piperidine ring in this compound is primarily governed by a chair-like geometry. However, the presence of the gem-difluoro group at the 4-position and the hydroxyl group at the 3-position introduces a complex interplay of stereoelectronic interactions that dictate the preferred orientation of these substituents and the overall ring pucker.

  • The Gauche Effect: A key phenomenon influencing the conformation of fluorinated alkanes and heterocycles is the gauche effect, where a gauche arrangement of electronegative substituents is often more stable than the anti-conformation.[4] This effect is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[4] In the context of this compound, this effect will influence the torsional angles along the C3-C4 bond.

  • Anomeric Effect: While classically described in pyranose rings, anomeric effects can also be observed in piperidines.[5][6] This effect describes the tendency of a substituent at a carbon adjacent to a heteroatom to adopt an axial orientation due to stabilizing hyperconjugation between a lone pair on the heteroatom and the σ* orbital of the C-substituent bond.[6] In this compound, the orientation of the hydroxyl group can be influenced by such interactions involving the nitrogen lone pair.

  • Intramolecular Hydrogen Bonding: The presence of a hydroxyl group (a hydrogen bond donor) and fluorine atoms (potential hydrogen bond acceptors) in a 1,3-relationship raises the possibility of intramolecular hydrogen bonding (IMHB).[7] The formation of an O-H···F hydrogen bond would create a six-membered ring, which could significantly stabilize specific conformations. Such interactions have been observed and characterized in acyclic fluorohydrins.[7]

Predicted Conformational Equilibria of this compound

The piperidine ring can exist in two primary chair conformations that undergo ring inversion. For this compound, the key variables are the axial or equatorial orientation of the hydroxyl group at C3 and the potential for intramolecular hydrogen bonding.

Two principal chair conformers are anticipated:

  • Conformer A (Axial OH): The hydroxyl group is in an axial position. In this arrangement, an intramolecular hydrogen bond between the axial hydroxyl proton and one of the fluorine atoms is sterically plausible.

  • Conformer B (Equatorial OH): The hydroxyl group is in an equatorial position. An intramolecular hydrogen bond is less likely in this conformation due to the greater distance and unfavorable geometry between the OH group and the fluorine atoms.

The gem-difluoro group at C4 will have one fluorine atom in an axial position and the other in an equatorial position in both chair forms. The conformational equilibrium will be dictated by the balance of steric and stereoelectronic effects. The formation of a stabilizing intramolecular hydrogen bond in the axial conformer could significantly shift the equilibrium in its favor, potentially overcoming the steric preference for the larger hydroxyl group to be in an equatorial position.

The interplay of these conformational factors can be visualized as follows:

G cluster_0 Conformational Equilibrium cluster_1 Stabilizing Interactions Axial OH Conformer Axial OH Conformer Equatorial OH Conformer Equatorial OH Conformer Axial OH Conformer->Equatorial OH Conformer Ring Inversion Intramolecular H-Bond (O-H...F) Intramolecular H-Bond (O-H...F) Intramolecular H-Bond (O-H...F)->Axial OH Conformer Favors Gauche Effect Gauche Effect Gauche Effect->Axial OH Conformer Gauche Effect->Equatorial OH Conformer Hyperconjugation Hyperconjugation Hyperconjugation->Axial OH Conformer Hyperconjugation->Equatorial OH Conformer

Figure 1: A diagram illustrating the key conformers and the stabilizing interactions that govern the conformational equilibrium of this compound.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[2]

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Analyze the coupling constants (³JHH) between the protons on the piperidine ring. The magnitude of these couplings is related to the dihedral angles via the Karplus equation, providing information about the ring pucker and substituent orientation.

  • ¹⁹F NMR Spectroscopy:

    • Acquire a ¹⁹F NMR spectrum. The chemical shifts of the two diastereotopic fluorine atoms will provide information about their electronic environment.

  • ¹H-¹⁹F Heteronuclear NMR:

    • Measure the vicinal ³JHF and geminal ²JHF coupling constants. These couplings are highly sensitive to the dihedral angles and can provide definitive evidence for the preferred conformation.

    • Of particular interest is the potential observation of a through-space ¹hJOH···F coupling, which would be direct evidence of an intramolecular hydrogen bond.[7]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish the proton-proton connectivity within the spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range ¹H-¹³C correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. The presence or absence of specific NOE/ROE cross-peaks can help to distinguish between axial and equatorial orientations of the hydroxyl group.

Quantum chemical calculations are invaluable for predicting the relative energies of different conformers and for rationalizing experimental observations.

Protocol for DFT Calculations:

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This can be done using molecular mechanics force fields (e.g., MMFF94) initially.

  • Geometry Optimization and Energy Calculation:

    • The identified low-energy conformers should then be subjected to geometry optimization and frequency calculations using a suitable level of theory, such as the B3LYP or M06-2X functional with a basis set like 6-311++G(d,p).[8]

    • The inclusion of a polarizable continuum model (PCM) is recommended to account for solvent effects.[2]

  • Analysis of Results:

    • Compare the relative energies (ΔG) of the optimized conformers to predict the most stable conformation.

    • Analyze the optimized geometries, including bond lengths, bond angles, and dihedral angles.

    • Calculate theoretical NMR parameters (chemical shifts and coupling constants) and compare them with the experimental data for validation.

    • Utilize techniques like Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and Atoms in Molecules (AIM) theory to characterize the intramolecular hydrogen bond.

The overall workflow for a comprehensive conformational analysis is depicted below:

G cluster_exp NMR Spectroscopy cluster_comp DFT Calculations Synthesis of this compound Synthesis of this compound Experimental Analysis (NMR) Experimental Analysis (NMR) Synthesis of this compound->Experimental Analysis (NMR) Computational Analysis (DFT) Computational Analysis (DFT) Synthesis of this compound->Computational Analysis (DFT) Data Integration & Conformational Model Data Integration & Conformational Model Experimental Analysis (NMR)->Data Integration & Conformational Model 1D (1H, 19F) 1D (¹H, ¹⁹F) Experimental Analysis (NMR)->1D (1H, 19F) Computational Analysis (DFT)->Data Integration & Conformational Model Conformational Search Conformational Search Computational Analysis (DFT)->Conformational Search 2D (COSY, HSQC, NOESY) 2D (COSY, HSQC, NOESY) 1D (1H, 19F)->2D (COSY, HSQC, NOESY) Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Energy & NMR Parameter Calculation Energy & NMR Parameter Calculation Geometry Optimization->Energy & NMR Parameter Calculation

Figure 2: A workflow diagram for the comprehensive conformational analysis of this compound.

Summary of Predicted Conformational Data

Based on the principles discussed, the following table summarizes the expected key features of the two primary chair conformers of this compound.

FeatureConformer A (Axial OH)Conformer B (Equatorial OH)
OH Orientation AxialEquatorial
Intramolecular H-Bond (O-H···F) LikelyUnlikely
Relative Stability Potentially more stable due to IMHBPotentially less stable
Key NMR Signature Small ³J(H3,Hax) and ³J(H3,Heq) couplings; potential ¹hJOH···F couplingLarge ³J(H3,Hax) and small ³J(H3,Heq) couplings
Conclusion

The conformational analysis of this compound presents a fascinating case study in the interplay of steric and stereoelectronic effects. The presence of the gem-difluoro group and the hydroxyl group creates a conformational landscape that is likely dominated by the presence or absence of an intramolecular hydrogen bond. A combined approach of high-resolution NMR spectroscopy and density functional theory calculations is essential to fully elucidate the preferred conformation and the energetic parameters governing the equilibrium. The insights gained from such studies are critical for the rational design of novel therapeutics based on this privileged scaffold.

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 2020. [3]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 2023.

  • The conformational preferences of 3-fluoropiperidine (1) and 3,5-difluoropiperidine (2) and their TFA-(A), HCl-(B), and NH-(C)-analogues. ResearchGate.

  • 4,4-Difluoropiperidine. PubChem.

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 2018. [2]

  • Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 2024.

  • Intramolecular Hydrogen Bond Interaction in Selected Diols. ResearchGate.

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 2021. [1]

  • Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton.

  • Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition, 2015. [7]

  • 3,3-difluoropiperidin-4-ol. Synblock.

  • 4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum. ChemicalBook.

  • Conformational analysis of 1,3-difluorinated alkanes. Ghent University Academic Bibliography.

  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 2010.

  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO.

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 2017. [5]

  • Crystal Structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl. Acta Crystallographica Section E, 2017.

  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 2023. [8]

  • Synthesis, crystal structure, and DFT study of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxin-2-yl)phenyl)- 3-methylbutanamide. ResearchGate.

  • Molecular, Crystal structure, and Hirshfield analysis. Revue Roumaine de Chimie, 2021.

  • Molecular Insights into the Binding and Conformational Changes of Hepcidin25 Blood Peptide with 4-Aminoantipyrine and Their Sorption Mechanism by Carboxylic-Functionalized Multiwalled Carbon Nanotubes: A Comprehensive Spectral Analysis and Molecular Dynamics Simulation Study. ACS Omega, 2023.

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 2022.

  • 4,4-Difluoropiperidine. BLD Pharm.

  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Molecules, 2021.

  • Gauche effect. Wikipedia. [4]

  • Anomeric effect. Wikipedia. [6]

Sources

Methodological & Application

Strategic Incorporation of 4,4-Difluoropiperidin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: 4,4-Difluoropiperidin-3-ol (CAS: 1239596-54-3) Intended Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The Fluorine Effect

This compound represents a "privileged scaffold" in modern drug design, offering a tactical solution to common lead optimization challenges.[1] Unlike the parent piperidine, this building block introduces profound electronic and conformational changes due to the vicinal relationship between the hydroxyl group and the gem-difluoro moiety.

Key Advantages:

  • pKa Modulation: The electron-withdrawing effect of the

    
     group lowers the piperidine nitrogen pKa from ~11.0 to ~8.0–8.5. This increases the fraction of non-ionized drug at physiological pH, potentially improving membrane permeability and oral bioavailability.[1]
    
  • Metabolic Blocking: The C4 position of piperidine is a metabolic "soft spot" prone to cytochrome P450 oxidation. Fluorination blocks this site, extending half-life (

    
    ).[1]
    
  • Conformational Locking: The gauche effect between the fluorine atoms and the hydroxyl/amine substituents biases the ring pucker, reducing the entropic penalty upon binding to protein targets.

Physicochemical Profile & Reactivity Analysis

Electronic Properties

The strong inductive effect (


) of the fluorine atoms at C4 propagates to the nitrogen at C1 and the hydroxyl at C3.
PropertyPiperidin-3-olThis compoundImpact on Synthesis/Properties
Amine pKa (calc) ~11.0~8.0 – 8.5 Reduced nucleophilicity in

reactions; easier purification (less sticky).[1]
Alcohol pKa ~16~14.5 Slightly more acidic OH; easier deprotonation but higher risk of elimination.[1]
LogP 0.050.6 – 0.8 Increased lipophilicity improves CNS penetration (MPO score).[1]
H-Bonding Donor/AcceptorAltered F atoms can act as weak H-bond acceptors; OH acidity enhances H-bond donor capability.[1]
Stability Warning: HF Elimination

CRITICAL SAFETY NOTE: While stable under standard conditions, this compound derivatives can undergo dehydrofluorination (loss of HF) under harsh basic conditions or high temperatures.[1]

  • Mechanism: Base-mediated abstraction of the proton at C3 (activated by the

    
    -hydroxyl and 
    
    
    
    -fluorine) can lead to E1cB elimination, expelling a fluoride ion to form an
    
    
    -fluoro enone (which tautomerizes to an
    
    
    -fluoro ketone).[1]
  • Prevention: Avoid using excess strong bases (e.g.,

    
    -BuLi) at high temperatures.[1] For O-alkylation, prefer phase-transfer catalysis or controlled NaH conditions at 
    
    
    
    .[1]

Experimental Protocols

Protocol A: -Functionalization via Reductive Amination

Rationale: Due to the lowered basicity of the amine, imine formation may be slower than with simple piperidines. A stepwise approach ensures complete conversion.[1]

Reagents:

  • Aldehyde/Ketone substrate (1.0 equiv)[1]

  • This compound (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic to stoichiometric)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, dissolve the aldehyde/ketone and this compound in DCM (0.1 M).

  • Activation: Add Acetic Acid (1.0 equiv). Note: The lower pKa of the amine means the equilibrium pH for imine formation is different; acid catalysis is crucial.

  • Equilibration: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LCMS to confirm imine/hemiaminal formation.

  • Reduction: Cool to

    
    . Add STAB portion-wise over 10 minutes.
    
  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
Protocol B: -Arylation via

Rationale: The 4,4-difluoro group makes the nitrogen less nucleophilic.[1] Standard


 conditions often fail. Higher temperatures and polar aprotic solvents are required.[1]

Reagents:

  • Heteroaryl Chloride/Fluoride (1.0 equiv)[1]

  • This compound (HCl salt or free base) (1.2 equiv)[1]

  • 
     (3.0 equiv) or DIPEA (3.0 equiv)[1]
    
  • DMSO or NMP (Reaction Solvent)[1]

Step-by-Step Procedure:

  • Preparation: If using the HCl salt, premix the amine and base in DMSO for 15 minutes to ensure free-basing.[1]

  • Addition: Add the heteroaryl halide.

  • Reaction: Heat to 80–100°C . Note: Unsubstituted piperidines often react at RT or 50°C. The difluoro analog requires this higher energy input.

  • Monitoring: Monitor by LCMS. If conversion stalls, add a catalytic amount of KI (if using a chloride) or switch to microwave irradiation (

    
    , 20 min).[1]
    
  • Workup: Dilute with water/ethyl acetate. Wash the organic layer extensively with water to remove DMSO.[1]

Protocol C: -Alkylation (Ether Synthesis)

Rationale: Direct alkylation of the secondary alcohol requires care to avoid HF elimination.[1]

Reagents:

  • Electrophile (Alkyl halide)[1]

  • Sodium Hydride (NaH, 60% dispersion)[1]

  • THF/DMF (9:1 mixture)[1]

Step-by-Step Procedure:

  • Deprotonation: Dissolve this compound (N-protected, e.g., N-Boc) in dry THF/DMF at

    
     .
    
  • Base Addition: Add NaH (1.1 equiv) slowly. Stir at

    
     for 30 minutes. Do not let the temperature spike.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at

    
     for 1 hour, then slowly warm to RT.
    
  • Safety Check: If the reaction turns dark black/brown rapidly, elimination may be occurring.[1] Quench immediately.

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the decision-making process for functionalizing this building block, highlighting critical "Go/No-Go" decision points based on its unique reactivity.

G Start Start: this compound Target Select Target Functionalization Start->Target N_Func N-Functionalization Target->N_Func O_Func O-Functionalization (Ether Synthesis) Target->O_Func Reaction_Type Reaction Type? N_Func->Reaction_Type Red_Am Reductive Amination (Aldehydes/Ketones) Reaction_Type->Red_Am Alkyl SNAr SNAr / Coupling (Aryl Halides) Reaction_Type->SNAr Aryl Protocol_A Protocol A: Use Acid Catalyst (AcOH) Ensure Imine Formation Red_Am->Protocol_A Protocol_B Protocol B: High Temp (80-100°C) Polar Solvent (DMSO) SNAr->Protocol_B Product_N N-Substituted Product (Stable) Protocol_A->Product_N Protocol_B->Product_N Protect Is Nitrogen Protected? O_Func->Protect Protect_N Protect N (Boc/Cbz) Protect->Protect_N No Base_Choice Base Selection Protect->Base_Choice Yes Protect_N->Base_Choice Strong_Base Strong Base (NaH) Risk: HF Elimination Base_Choice->Strong_Base Aggressive Mild_Base Mild/PTC Conditions (Ag2O or KOH/18-crown-6) Base_Choice->Mild_Base Safe Product_O O-Substituted Product (Check Stereochem) Strong_Base->Product_O 0°C/Controlled Elim_Prod Elimination Byproduct (Alpha-fluoro ketone) Strong_Base->Elim_Prod High Temp/Excess Mild_Base->Product_O

Caption: Workflow for functionalizing this compound. Note the critical divergence at O-alkylation to avoid HF elimination.

Applications & Case Studies

Dopamine D4 Receptor Antagonists

In the development of selective D4 antagonists, the 4,4-difluoropiperidine scaffold has been utilized to reduce lipophilicity compared to cyclohexyl analogs while maintaining steric bulk. The 3-hydroxyl group provides a vector for solubilizing groups or specific H-bond interactions within the orthosteric binding site.[1]

  • Outcome: Improved metabolic stability and selectivity over D2 receptors.[1]

Orexin Receptor Antagonists

Substituted piperidines are core pharmacophores in Orexin antagonists (e.g., for insomnia).[1] The incorporation of the gem-difluoro motif at C4 lowers the basicity of the piperidine nitrogen.

  • Mechanistic Benefit: This reduced basicity prevents lysosomal trapping (a common issue with highly basic amines), thereby improving the volume of distribution (

    
    ) and reducing cardiotoxicity risks (hERG inhibition is often correlated with high basicity).[1]
    

References

  • Physicochemical Properties of Fluorinated Piperidines

    • Surmont, R., et al. (2010).[1][2] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry. Link

    • Note: Discusses the synthetic routes and stability of analogous difluoro-piperidine systems.
  • Conformational Analysis (Gauche Effect)

    • Gomes, G. D., et al. (2015).[1] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.[1] Link

    • Note: definitive work on the axial/equatorial preferences in fluorin
  • Medicinal Chemistry Applications (D4 Antagonists)

    • Root, J., et al. (2018).[1] "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist." ACS Chemical Neuroscience.[1] Link

    • Note: Specific case study using this exact scaffold.
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

    • Note: The found
  • Safety Data (HF Elimination)

    • Patent CN111116456B.[1] "Preparation method of 4,4-difluoropiperidine hydrochloride." Link

    • Note: Documents the formation of elimin

Sources

Strategic Utilization of 4,4-Difluoropiperidin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details the strategic application of 4,4-difluoropiperidin-3-ol (and its derivatives) as a high-value building block in drug discovery.[1] While the piperidine ring is a ubiquitous pharmacophore, its high basicity (pKa ~11) often leads to issues with hERG inhibition, poor membrane permeability, and high P-glycoprotein (P-gp) efflux. The incorporation of a gem-difluoro motif at the C4 position, combined with the C3 hydroxyl group, offers a dual mechanism for physicochemical optimization:

  • pKa Modulation: Significant reduction of amine basicity (by 2–3 log units) via the inductive effect, improving bioavailability and CNS penetration.

  • Metabolic Blocking: Prevention of oxidative metabolism at the susceptible C4 position.

  • Conformational Control: Exploitation of the gauche effect to lock specific ring conformations, enhancing ligand-target binding affinity.

Physicochemical Profiling: The "Fluorine Effect"[2]

The strategic value of this compound lies in its ability to modulate the physicochemical properties of a lead compound without altering its gross steric bulk.[1]

Comparative Properties Table

The following table illustrates the dramatic shift in properties when transitioning from a standard piperidine to the fluorinated analog.

ScaffoldStructureBasic pKa (Est.)LogP (Est.)[2][3][]Metabolic LiabilityKey Application
Piperidine C₅H₁₁N~11.20.84High (C-oxidation)General Linker
3-Hydroxypiperidine C₅H₁₁NO~10.0-0.35ModerateSolubilizing Group
4,4-Difluoropiperidine C₅H₉F₂N~8.2 - 8.50.37Low (Blocked C4)pKa Tuning
This compound C₅H₉F₂NO~7.0 - 7.5 *~0.1 Very Low CNS MPO Optimization

*Note: The combination of the


-hydroxyl and 

-gem-difluoro groups exerts a cumulative inductive effect, bringing the amine pKa close to physiological pH (7.4).[1] This is critical for maximizing the neutral fraction of the drug to cross the Blood-Brain Barrier (BBB).[1]
Mechanistic Insight: The Gauche Effect

Beyond electronics, the fluorine atoms introduce stereoelectronic effects. In this compound, the C-F bonds and the C-O bond (or C-N lone pair) often adopt a gauche orientation to maximize orbital overlap (


).[1] This preference can "lock" the piperidine ring into a specific chair or twist-boat conformation, potentially reducing the entropic penalty upon binding to a receptor (e.g., Dopamine D4 or Orexin receptors).

Synthetic Protocols

This section provides validated workflows for incorporating this compound into drug scaffolds.

Protocol A: Reductive Amination (General Coupling)

Best for: Attaching the scaffold to an aldehyde-containing core.[1]

Reagents:

  • Amine: this compound (HCl salt)[1]

  • Carbonyl: Aryl/Alkyl Aldehyde (1.0 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or Sodium Cyanoborohydride

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Additive: Acetic Acid (catalytic to 1.0 eq)

Step-by-Step Methodology:

  • Free Base Formation (In-situ): If starting with the HCl salt, suspend this compound HCl (1.0 mmol) in DCM (5 mL). Add Triethylamine (TEA) (1.1 mmol) and stir for 10 minutes until clear.

  • Imine Formation: Add the Aldehyde (1.0 mmol) and Acetic Acid (1 drop). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC or LCMS for imine formation (often unstable, may not be fully visible).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise. Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol B: S_NAr Coupling (Heteroaryl Functionalization)

Best for: Attaching the scaffold to electron-deficient heteroaromatics (e.g., pyridines, pyrimidines).

Reagents:

  • Nucleophile: this compound[1]

  • Electrophile: 2-Chloro/Bromo-pyridine (or similar)[1]

  • Base:

    
     or 
    
    
    
    (2.0–3.0 eq)
  • Solvent: DMF or DMSO[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the electrophile (1.0 mmol) and this compound (1.2 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add

    
     (2.5 mmol).
    
  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Self-Validating Step: Check LCMS for conversion. If sluggish, increase temp to 120°C or switch to microwave irradiation (140°C, 30 min).

  • Workup: Dilute with water/EtOAc. The product may be polar; ensure thorough extraction of the aqueous layer (consider using 10% MeOH in CHCl₃ if product is stuck in water).

Case Study: Dopamine D4 Receptor Antagonists

Context: A recent study (Search Result 1.9, 1.12) utilized the 4,4-difluoropiperidine scaffold to develop selective Dopamine D4 receptor antagonists for treating L-DOPA-induced dyskinesias.[1]

The Problem: Initial hits had poor metabolic stability and suboptimal CNS Multi-Parameter Optimization (CNS MPO) scores due to high lipophilicity and basicity.

The Solution: Researchers transitioned from a standard piperidine to a 4,4-difluoropiperidine ether scaffold.[5][6]

  • Synthesis: They reacted tert-butyl 4,4-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate precursors (isomeric to our topic but mechanistically identical) with phenols via mesylate displacement.[1]

  • Outcome:

    • pKa Shift: The gem-difluoro group lowered the amine pKa, reducing the fraction of ionized species at physiological pH.

    • Lipophilicity: The cLogP improved (became more optimal) because the lower basicity reduced the penalty for desolvation energy.

    • Selectivity: The compound achieved >2000-fold selectivity for D4 over D2/D3 receptors.

Key Takeaway: The 4,4-difluoro motif is not just a metabolic blocker; it is a selectivity tuner that alters the electrostatic potential surface of the molecule.

Decision Framework & Workflow

The following diagram illustrates the decision process for selecting this scaffold during Lead Optimization.

G Start Lead Optimization Phase Problem Identify Liability Start->Problem Check_Metab Metabolic Hotspot at C4? Problem->Check_Metab Check_pKa Basicity too high (pKa > 9)? hERG Risk? Check_Metab->Check_pKa No Solution_F2 Incorporate 4,4-Difluoropiperidine Check_Metab->Solution_F2 Yes Check_Sol Poor Solubility? Check_pKa->Check_Sol No Check_pKa->Solution_F2 Yes Solution_OH Incorporate 3-Hydroxypiperidine Check_Sol->Solution_OH Yes Solution_Combo USE this compound Solution_F2->Solution_Combo Need Solubility/H-Bond? Solution_OH->Solution_Combo Need Lower pKa/Metab Stability? Outcome Optimized Profile: - pKa ~7.5 - Blocked Metabolism - Improved CNS MPO Solution_Combo->Outcome

Caption: Decision tree for selecting this compound based on specific ADME liabilities (Metabolism, Basicity, Solubility).

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist . ChemRxiv/PubMed. (2025). Demonstrates pKa modulation and CNS MPO improvement using the 4,4-difluoro ether scaffold.[5][6]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry . Chemistry - A European Journal. (2022).[1] Comprehensive analysis of pKa and LogP shifts upon gem-difluorination in cycloalkanes.

  • Synthesis of 4-substituted 3,3-difluoropiperidines . Journal of Organic Chemistry. (2010). Details synthetic routes for difluoropiperidine building blocks.

  • 4,4-Difluoropiperidine Compounds as Orexin Antagonists . Patent WO2013127913A1. (2013). Application of the scaffold in sleep disorder therapeutics.

  • PubChem Compound Summary: 4,4-Difluoropiperidine . National Library of Medicine. (Accessed 2026).[2][3] Physicochemical property data and safety info.

Sources

Application Note: 4,4-Difluoropiperidin-3-ol in CNS Drug Design

[1][2]

Introduction: The CNS Penetration Challenge

The design of CNS-active agents requires a delicate balance of physicochemical properties to ensure Blood-Brain Barrier (BBB) permeability.[1][2] Traditional piperidine scaffolds, while ubiquitous in medicinal chemistry, often suffer from high basicity (pKa ~11.0), leading to high ionization at physiological pH (7.4). This cationic character restricts passive diffusion across the BBB.

The This compound scaffold offers a precise solution.[1][2] The gem-difluoro moiety exerts a strong electron-withdrawing inductive effect (

12
Key Advantages[1][2][3]
  • pKa Modulation: Lowers basicity to ~7.5–8.5, increasing the fraction of neutral, permeable species at pH 7.4.

  • Metabolic Blockade: Prevents oxidative metabolism at the susceptible C4 position.

  • Conformational Bias: The gauche effect of fluorine and the hydroxyl group can lock the piperidine ring into specific conformations, potentially enhancing binding affinity.

Physicochemical Rationale

The following table summarizes the impact of the difluoro-substitution on the piperidine core.

Table 1: Comparative Physicochemical Properties[1]
PropertyPiperidine (Reference)4,4-DifluoropiperidineThis compoundImpact on CNS Design
pKa (Conj.[1][2] Acid) ~11.0~8.5~7.8 (Est.)Crucial: Lowers ionization at pH 7.4, enhancing passive permeability.
LogP (Intrinsic) 0.841.250.60Fluorine increases lipophilicity; OH balances it for solubility.
LogD (pH 7.4) -2.5 (Mostly Ionized)0.5 (Mixed Species)~0.8 (Optimal)Higher LogD correlates with better BBB penetration.[2]
Metabolic Liability High (C4 Oxidation)Low (Blocked)LowExtends half-life (

).[2]
Mechanism of Action: The Fluorine Effect

The diagram below illustrates the mechanistic logic of using this scaffold to improve CNS availability.

GF_SubGem-Difluoro Substitution(C4 Position)InductiveInductive Effect (-I)Electron WithdrawalF_Sub->InductiveMetabolismBlocked C4OxidationF_Sub->MetabolismpKa_DropLower Amine pKa(11.0 → ~8.0)Inductive->pKa_DropNeutral_SpeciesIncreased Neutral Fractionat pH 7.4pKa_Drop->Neutral_SpeciesPermeabilityEnhanced BBBPermeabilityNeutral_Species->PermeabilityStabilityIncreased MetabolicStabilityMetabolism->Stability

Figure 1: Mechanistic flow illustrating how 4,4-difluoro substitution enhances CNS drug-like properties.[2]

Experimental Protocols

The following protocols utilize (3S,4R)-1-(tert-butoxycarbonyl)-4,4-difluoropiperidin-3-ol (or its enantiomer/racemate) as the starting material. This building block is commercially available (e.g., Enamine, BLD Pharm) and is the industry standard entry point.

Protocol A: O-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This reaction is critical for creating "ether-linked" CNS agents (e.g., Dopamine D4 antagonists).[1][2] The electron-deficient nature of the ring requires careful base selection to avoid elimination or racemization.[2]

Reagents:

  • Starting Material: N-Boc-4,4-difluoropiperidin-3-ol (1.0 equiv)[1][2]

  • Electrophile: Activated Aryl Fluoride/Chloride (e.g., 2-fluoropyridine, 4-fluorobenzonitrile) (1.2 equiv)[1][2]

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Solvent: Anhydrous DMF or THF[1]

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve N-Boc-4,4-difluoropiperidin-3-ol (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Cool the solution to 0 °C. Carefully add NaH (1.5 mmol, 60 mg of 60% dispersion) portion-wise. Evolution of

    
     gas will be observed.
    
    • Critical Note: Stir at 0 °C for 15–30 minutes to ensure complete alkoxide formation without degrading the Boc group or causing elimination of HF.

  • Coupling: Add the aryl halide (1.2 mmol) dropwise (if liquid) or as a solution in DMF.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the alcohol.[2]

  • Work-up: Quench carefully with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine (to remove DMF). Dry over 
    
    
    .[2]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: N-Functionalization (Reductive Amination)

After removing the Boc group, the piperidine nitrogen is coupled to the core scaffold. Due to the lower pKa (~8.0), the nitrogen is less nucleophilic than standard piperidines, often requiring slightly more forcing conditions or specific catalysts.

Reagents:

  • Amine: this compound derivative (HCl or TFA salt) (1.0 equiv)[1][2]

  • Aldehyde/Ketone partner (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    ) (1.5 equiv)
  • Base: Diisopropylethylamine (DIPEA) (Required if using salt form)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1][2]

Step-by-Step Procedure:

  • Free Basing (In Situ): Suspend the piperidine salt (1.0 mmol) in DCE (10 mL). Add DIPEA (1.0–2.0 equiv) until pH is neutral/slightly basic.

  • Imine Formation: Add the aldehyde (1.1 mmol). Stir at RT for 30–60 minutes.[2]

    • Expert Tip: Adding activated molecular sieves (4Å) can drive imine formation, which is slower due to the fluorine-induced electron deficiency on the nitrogen.

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir at RT for 12–24 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The product will be less basic than typical amines, so ensure the aqueous layer is not too acidic during extraction (keep pH > 10).

Case Study: Dopamine D4 Receptor Antagonist

A recent application of this scaffold was in the development of selective Dopamine D4 receptor antagonists for treating L-DOPA-induced dyskinesia.[1][2]

  • Challenge: Previous analogs suffered from rapid metabolism and poor brain exposure.[2]

  • Solution: Replacement of the piperidine core with This compound .[1][2]

  • Outcome:

    • pKa: Dropped from 10.8 to 8.2.[2]

    • Selectivity: >2000-fold selectivity over D1/D2 receptors.[2]

    • CNS MPO Score: Improved from <4.0 to >5.0 (predictive of good CNS alignment).

Synthesis Workflow Visualization

The following diagram depicts the synthetic route used to generate these D4 antagonists.

SynthesisStartN-Boc-4,4-difluoropiperidin-3-ol(Commercial)Step1Step 1: SNAr Arylation(NaH, Ar-F, DMF)Start->Step1Inter1Intermediate:Aryl Ether ScaffoldStep1->Inter1Step2Step 2: Boc Deprotection(TFA/DCM or HCl/Dioxane)Inter1->Step2Inter2Intermediate:Free Amine SaltStep2->Inter2Step3Step 3: Reductive Amination(Aldehyde, STAB, DCE)Inter2->Step3FinalFinal CNS Agent(D4 Antagonist)Step3->Final

Figure 2: Synthetic workflow for incorporating the this compound scaffold into a CNS active agent.

Safety & Handling

  • Fluorine NMR: 4,4-Difluoro compounds show a characteristic geminal coupling pattern in

    
     NMR (~ -90 to -110 ppm, d or dd).[1][2] Use this for rapid verification.
    
  • Elimination Risk: Under strongly basic conditions (e.g.,

    
     with heating), HF elimination can occur, leading to the enol ether. Maintain controlled temperatures (< 60 °C) during base-mediated steps.[1][2]
    
  • Toxicity: While the scaffold itself is generally non-toxic, the resulting CNS agents are potent. Handle all final compounds as potential high-potency biohazards.[1][2]

References

  • Surmont, R., et al. (2010). "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry. Link

  • Vertex Pharmaceuticals. (2025). "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist." ChemRxiv. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[2] Link

  • Enamine Ltd. (2024).[2][3] "gem-Difluorinated Amines for Drug Design." Enamine Application Notes. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Troubleshooting & Optimization

Technical Support Guide: Purification & Handling of Fluorinated Piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Development & Chromatography Support Subject: Troubleshooting Isolation, Detection, and Stability of Fluorinated N-Heterocycles Document ID: TS-FP-2026-V1

Introduction: The "Fluorine Effect" in Piperidine Scaffolds

Fluorinated piperidinols are high-value scaffolds in medicinal chemistry because they modulate pKa, lipophilicity, and metabolic stability (blocking oxidative metabolism at the


 or 

positions). However, the introduction of fluorine creates a unique "push-pull" physicochemical environment:
  • Basicity Shift: The electron-withdrawing nature of fluorine (inductive effect) significantly lowers the pKa of the piperidine nitrogen compared to non-fluorinated analogs (often by 1.5–3 log units).

  • Conformational Locking: Stereoelectronic effects (specifically the gauche effect and charge-dipole interactions) often force the fluorine substituent into an axial orientation, creating rigid diastereomers that are difficult to separate on standard C18 phases.

  • Volatility: Despite increased molecular weight, the loss of intermolecular Hydrogen-bonding (due to F substitution) can make free-base forms surprisingly volatile.

This guide addresses the three most common failure modes: Detection (Invisibility) , Isolation (Volatility/Yield Loss) , and Resolution (Diastereomer Separation) .

Module 1: Detection Challenges ("The Invisible Peak")

Q: I see no peaks on my UV chromatogram (254 nm), but my mass spec shows the mass. How do I purify this?

A: Fluorinated piperidinols lack a strong chromophore. The C-F and C-OH bonds do not absorb significantly in the UV-Vis range useful for HPLC. Relying on "end absorption" (<210 nm) often results in baseline noise from mobile phase interference (especially with modifiers like TFA or Formic Acid).

Troubleshooting Protocol: Visualization Strategies
MethodApplicabilityProsCons
ELSD / CAD High Universal detection; independent of chromophores.Destructive; requires volatile buffers.
Refractive Index (RI) Medium Non-destructive.Incompatible with gradient elution; low sensitivity.
Derivatization (Pre-column) High Adds a chromophore (UV active).Adds a chemical step; alters retention time.
Cu(II) Complexation Low Visual check (blue color).Hard to quantitate; metal contamination.
Recommended Workflow: In-Situ Derivatization for UV Detection

If you lack ELSD/CAD, convert the amine to a UV-active species before purification.

  • Reagent: Benzoyl chloride (BzCl) or Cbz-Cl.

  • Reaction: Dissolve crude piperidinol in DCM. Add 1.1 eq. Triethylamine (TEA) and 1.05 eq. BzCl.

  • Benefit: The resulting amide is UV active (254 nm), less polar (easier to load on silica), and non-volatile.

  • Deprotection: The benzoyl group can be removed later via acidic hydrolysis (6N HCl, reflux), though Cbz (hydrogenolysis) is preferred if the molecule is sensitive.

Module 2: Yield Loss & Volatility ("The Ghost Product")

Q: My reaction conversion was 100%, but after rotary evaporation, I lost 50% of my mass. Where did it go?

A: Low-molecular-weight fluorinated amines (e.g., 3-fluoropiperidine, 3,3-difluoropiperidine) are highly volatile in their free-base form. The fluorine atom reduces the basicity and the ability of the amine to accept hydrogen bonds, increasing vapor pressure.

Corrective Protocol: Salt Formation

Never concentrate these compounds to dryness as a free base. Always isolate as a salt.

Step-by-Step Salt Isolation:

  • Extraction: Perform your workup. Dry the organic layer (Et₂O or DCM) over Na₂SO₄.

  • Acidification:

    • For HCl Salt: Bubble HCl gas or add 2M HCl in Diethyl Ether dropwise at 0°C.

    • For TFA Salt: Add 1.0 eq.[1][2] Trifluoroacetic acid.

  • Precipitation: The salt should precipitate. If it oils out, triturate with cold pentane or MTBE.

  • Filtration: Filter the solid. The salt form effectively eliminates volatility.

Critical Note: If you must handle the free base, keep the solution temperature <30°C and vacuum >100 mbar.

Module 3: Chromatographic Resolution (Diastereomers)

Q: I have a mixture of cis and trans fluorinated piperidinols. They co-elute on my C18 column. What stationary phase should I use?

A: Standard C18 phases rely on hydrophobic interactions. Since cis and trans isomers of fluorinated piperidinols often have similar lipophilicity (logP), C18 fails to discriminate.

Solution: Switch to a Pentafluorophenyl (PFP) Column. PFP phases possess a fluorinated aromatic ring that interacts via:

  • Dipole-Dipole: Between the rigid C-F dipoles of the analyte and the stationary phase.

  • 
    -
    
    
    
    Interactions:
    If the analyte has any aromatic character.
  • Shape Selectivity: The rigid "fluorine effect" (axial preference) creates distinct 3D shapes that fit differently into the PFP ligand structure.

Comparative Separation Data
Analyte FeatureC18 PerformancePFP PerformanceMechanism on PFP
Positional Isomers (3-F vs 4-F)PoorExcellent Dipole positioning relative to amine.
Diastereomers (cis vs trans)Poor to ModerateExcellent Shape selectivity + F-F interaction.
Polar Amines Tailing (Silanol interaction)Good PFP is less prone to silanol activity; often used in HILIC mode.
Recommended Mobile Phase for PFP:
  • Buffer: 10–20 mM Ammonium Formate (pH 3.0).

  • Organic: Methanol (often provides better selectivity than Acetonitrile for fluorinated species due to protic solvent effects).

  • Gradient: Slower gradients (e.g., 1% B/min) are required for diastereomer separation.

Module 4: Tailing & Basicity

Q: My peak tails significantly, contaminating the fractions. Is it the silanols?

A: Yes, but the fluorine substitution complicates the picture. While fluorine lowers the pKa (making the amine less basic), the hydroxyl group increases polarity. The tailing is often a mix of silanol interaction and solubility issues.

The "pKa Shift" Rule of Thumb:

  • Piperidine pKa: ~11.2

  • 3-Fluoropiperidine pKa: ~9.5 (Less basic)

  • 3,3-Difluoropiperidine pKa: ~8.5 (Significantly less basic)

Troubleshooting Steps:

  • High pH Strategy: Since the pKa is lower, you can suppress ionization more easily. Use 10 mM Ammonium Bicarbonate (pH 10) in the mobile phase (requires high-pH stable column, e.g., C18 Hybrid or Polymer). At pH 10, the amine is neutral and tailing is minimized.

  • HILIC Mode: If the compound is too polar (elutes in void volume on RP), switch to HILIC (Hydrophilic Interaction Liquid Chromatography).

    • Column: Bare Silica or Amide.

    • Mobile Phase: 90% ACN / 10% Aqueous Buffer (10 mM NH₄OAc pH 5.8).

Visualizations

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification and detection method based on analyte properties.

PurificationStrategy Start Start: Crude Fluorinated Piperidinol CheckUV Is the molecule UV Active? Start->CheckUV CheckVolatile Is it Volatile? (MW < 200, Free Base) CheckUV->CheckVolatile Yes Derivatize Derivatize (BzCl) or Use ELSD CheckUV->Derivatize No CheckIso Are there Diastereomers? CheckVolatile->CheckIso No SaltForm Form HCl or TFA Salt (Do NOT concentrate free base) CheckVolatile->SaltForm Yes SelectColumn Select Stationary Phase CheckIso->SelectColumn Derivatize->CheckVolatile SaltForm->CheckIso C18 C18 / High pH Buffer SelectColumn->C18 No Isomers PFP PFP Column (Fluorophenyl) (Methanol/Ammonium Formate) SelectColumn->PFP Separating Diastereomers

Diagram 2: The Fluorine Effect on Separation

Caption: Mechanism of PFP column selectivity vs. Standard C18 for fluorinated diastereomers.

PFP_Mechanism cluster_0 Standard C18 Interaction cluster_1 PFP (Pentafluorophenyl) Interaction C18_Surface C18 Surface (Hydrophobic) Analyte_C18 Fluorinated Piperidine C18_Surface->Analyte_C18 Weak Interaction Result_C18 Poor Resolution (Hydrophobic only) Analyte_C18->Result_C18 PFP_Surface PFP Surface (Electron Deficient Ring) Analyte_PFP Fluorinated Piperidine (Axial F-Conformer) PFP_Surface->Analyte_PFP Dipole-Dipole & Pi-Pi Interaction Result_PFP High Resolution (Shape + Dipole) Analyte_PFP->Result_PFP

References

  • Nairoukh, Z., et al. (2020).[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[2] Link

  • Champagne, P. A., et al. (2015). Stereoselective Synthesis of Fluorinated Piperidines. Chemical Reviews. Link

  • Thermo Fisher Scientific. (2025). HPLC Separation of Perfluorinated Compounds Using a Pentafluorophenyl Reverse Phase Column. Application Note. Link

  • Van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles...[4]. Journal of Medicinal Chemistry. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

Sources

Overcoming solubility problems of 4,4-Difluoropiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4-Difluoropiperidin-3-ol Handling Guide

Executive Summary: The "Fluorine Effect" on Solubility

Welcome to the technical support hub for This compound . This building block is deceptive. While it appears to be a simple piperidine derivative, the geminal difluoro group at the C4 position drastically alters its physicochemical properties compared to non-fluorinated analogues.[1]

The Core Challenge: The introduction of fluorine atoms creates a significant dipole and lowers the basicity of the piperidine nitrogen (pKa shift from ~11 to ~8.2–8.[1]5) [1, 2]. Consequently, users often encounter "silent failures" where the molecule remains undissolved in reaction media or partitions unexpectedly during workup.[1]

This guide provides field-proven protocols to overcome these specific solubility barriers.

Diagnostic & Troubleshooting (Q&A Format)

Topic A: Synthetic Chemistry (Reaction Setup)

Q: I am trying to react this compound HCl with an electrophile in DCM, but it remains a suspension. What is wrong? A: You are fighting the lattice energy of the hydrochloride salt.[1] The HCl salt of this molecule is highly polar and virtually insoluble in non-polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

The Fix (Choose one based on your reaction):

  • In-Situ Neutralization (Recommended for Acylations/Amide Couplings): Do not filter the suspension.[1][2] Add 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

    • Mechanism:[1][2][3][4][5] The organic base deprotonates the piperidinium salt, liberating the free base which is soluble in DCM.[1] The resulting DIPEA[1]·HCl salt remains soluble or forms a fine precipitate that does not interfere with most reactions.[1]

  • The "Free-Base" Pre-treatment (Recommended for Sensitive Catalysis): If your catalyst (e.g., Pd for Buchwald-Hartwig) is sensitive to amine salts, you must isolate the free base first.[1]

    • Protocol: Dissolve the HCl salt in a minimum volume of 1M NaOH (aq).[1] Extract 3x with DCM or Chloroform .[1] Dry over Na₂SO₄ and concentrate.

    • Critical Note: Due to the lower pKa (~8.5), you do not need extremely high pH to deprotonate it, but ensure the aqueous layer is pH > 10 to guarantee >99% free base formation.[1]

Q: Can I use DMF or DMSO instead? A: Yes. The HCl salt is moderately soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their high dielectric constants.[1] However, removing these high-boiling solvents during workup can be difficult given the polarity of the product.[1]

Topic B: Workup & Purification

Q: I lost my product during the aqueous workup. Where did it go? A: This is a classic "Fluorine Trap." The 3-hydroxyl group and the amine make the molecule highly water-soluble, especially if the pH drops below 9.[2]

The Fix: The "Salting Out" Protocol

  • Adjust pH: Ensure the aqueous layer is at pH 12–13 (using NaOH).

  • Saturate: Add solid NaCl until the aqueous layer is saturated. This disrupts the hydrogen bonding network with water (Salting Out effect).[1]

  • Extract: Use Chloroform/Isopropanol (3:1) or DCM/Methanol (9:1) as the extraction solvent.[1] Standard Et₂O or EtOAc is often too non-polar to extract this fluorinated scaffold efficiently.[1]

Q: The compound streaks badly on silica gel columns. How do I purify it? A: The basic amine interacts with the acidic silanols on the silica surface.[1]

  • Standard Silica: Use DCM:MeOH with 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine .[1] The additive blocks the silanol sites.[1]

  • Alternative: Use Amino-functionalized silica (NH-Silica) cartridges.[1][2] These require no amine modifier in the mobile phase and offer superior separation for polar amines.[1]

Biological Formulation Guide

Q: My stock solution in DMSO precipitates when diluted into PBS buffer. A: This "crash-out" occurs because the lipophilic fluorine atoms aggregate when the organic cosolvent (DMSO) is diluted with water.[1][2]

Formulation Protocol: To maintain solubility in aqueous assays:

  • Prepare Stock: 10 mM in pure DMSO.

  • Intermediate Dilution: Dilute to 10x final concentration using water adjusted to pH 5.0 .

    • Reasoning: Protonating the amine (pH < pKa) introduces a positive charge, drastically increasing aqueous solubility via ion-dipole interactions.[1]

  • Final Dilution: Add to the assay plate. The buffering capacity of the assay medium (e.g., PBS pH 7.[1]4) will eventually neutralize it, but the rapid dispersion usually prevents immediate precipitation.[1]

Technical Data & Visualization

Solvent Compatibility Matrix

Solubility data based on this compound (HCl Salt vs. Free Base)

SolventHCl Salt SolubilityFree Base SolubilityRecommended Use
Water High (>50 mg/mL)Moderate (pH dependent)Aqueous workup (Salt form)
Methanol ModerateHighDissolving for transfer
DCM Insoluble High Synthesis (Free base only)
THF InsolubleHighSynthesis (Free base only)
DMSO Moderate/HighHighStock solutions / Library storage
Hexane InsolubleLowAntisolvent for precipitation
Decision Tree: Handling & Solubilization

SolubilityWorkflow cluster_Salt HCl Salt Path cluster_FreeBase Free Base Path Start Start: this compound CheckForm Check Form: HCl Salt or Free Base? Start->CheckForm Salt Form: HCl Salt (Solid, Stable) CheckForm->Salt HCl Salt FreeBase Form: Free Base (Oil/Solid, Hygroscopic) CheckForm->FreeBase Free Base SolventChoice Solvent Choice? Salt->SolventChoice DCM_THF DCM / THF (Suspension Risk) SolventChoice->DCM_THF Non-polar DMSO_DMF DMSO / DMF (Soluble) SolventChoice->DMSO_DMF Polar Aprotic Water Water (Highly Soluble) SolventChoice->Water Aqueous Action_Base REQUIRED: Add 3.0 eq DIPEA or Perform Free-Basing DCM_THF->Action_Base DirectUse Direct Use in DCM, THF, EtOAc Action_Base->DirectUse Becomes Soluble FreeBase->DirectUse

Figure 1: Decision logic for solvent selection based on the ionization state of the 4,4-difluoropiperidine scaffold.[1][2]

References

  • ChemicalBook. (2025).[1][5][6] 4,4-Difluoropiperidine Properties and Solubility Data. Retrieved from [1]

  • PubChem. (2025).[1][7][8] 4,4-Difluoropiperidine Compound Summary (CID 2758352).[1][2][7] National Center for Biotechnology Information.[1] Retrieved from [1][7]

  • Surmont, R., et al. (2010).[1] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.[1][3] Retrieved from [1]

  • Liashuk, O., et al. (2025).[1] Understanding the Conformational Behavior of Fluorinated Piperidines. European Journal of Organic Chemistry. Retrieved from

Sources

Technical Support Center: Stereoselective Synthesis of 4,4-Difluoropiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 4,4-difluoropiperidin-3-ol. This valuable building block is integral to the development of novel therapeutics, and its successful synthesis is paramount for advancing medicinal chemistry programs. The introduction of fluorine can significantly enhance the metabolic stability and cell permeability of drug candidates.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for accessing chiral this compound?

A1: The synthesis of chiral this compound typically involves a few key strategies. One common approach is the asymmetric reduction of a corresponding 4,4-difluoropiperidin-3-one precursor. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Another strategy involves the enantioselective fluorination of a suitable piperidine intermediate.[2] Additionally, chiral pool synthesis, starting from a readily available chiral molecule, or chiral resolution of a racemic mixture are also viable methods.[3][4]

Q2: Why is stereocontrol in this synthesis so challenging?

A2: Achieving high stereoselectivity is often difficult due to the influence of the gem-difluoro group at the 4-position. These fluorine atoms exert significant electronic and steric effects that can influence the conformation of the piperidine ring and the accessibility of the adjacent carbonyl group to chiral reagents.[1][5][6][7] Furthermore, the development of catalytic asymmetric methods for the synthesis of molecules with fluorine-containing stereogenic centers is still an evolving field.[3]

Q3: What are the typical protecting groups used for the piperidine nitrogen, and how do they influence the reaction?

A3: Common protecting groups for the piperidine nitrogen include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). The choice of protecting group is critical as it can affect the solubility of the intermediates and the stereochemical outcome of the reaction. For instance, the bulky Boc group can influence the conformational equilibrium of the piperidine ring, which in turn can impact the facial selectivity of a reduction step. In some cases, in situ protection of the fluorinated piperidine is necessary due to the volatility of the unprotected product.[8][9]

Q4: Are there any specific safety precautions to consider when working with fluorinating agents?

A4: Yes, working with fluorinating agents requires strict adherence to safety protocols. Many fluorinating reagents are toxic and highly reactive. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Specific reagents may require specialized handling procedures, so always consult the Safety Data Sheet (SDS) before use.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer style guide to address specific issues you may encounter during the stereoselective synthesis of this compound.

Issue 1: Low Enantioselectivity in the Asymmetric Reduction of 4,4-Difluoro-1-(protected)-piperidin-3-one

Q: My asymmetric reduction is yielding a nearly racemic mixture of the desired alcohol. What factors could be contributing to this, and how can I improve the enantiomeric excess (e.e.)?

A: Low enantioselectivity can stem from several factors related to the catalyst, substrate, and reaction conditions.

Causality and Solutions:

  • Catalyst Activity and Loading: The chiral catalyst may be deactivated or used at a suboptimal loading. Ensure the catalyst is fresh and handled under inert conditions if it is air or moisture sensitive. A screen of catalyst loading may be necessary to find the optimal concentration. In some cases, catalyst deactivation can be caused by fluoride ions generated from side reactions.[10] The addition of a fluoride scavenger, such as titanium(IV) isopropoxide, can sometimes mitigate this issue.[10]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction, thereby affecting stereoselectivity. A solvent screen is highly recommended. For example, non-coordinating solvents like toluene or dichloromethane may favor a more organized transition state and lead to higher e.e. than coordinating solvents like THF.

  • Temperature: Asymmetric reductions are often highly sensitive to temperature. Lowering the reaction temperature can enhance selectivity by favoring the transition state leading to the desired enantiomer. Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to determine the optimal condition.

  • Protecting Group Influence: The nature of the nitrogen protecting group can influence the conformation of the piperidine ring and, consequently, the stereochemical outcome. If you are using a Boc group, consider switching to a Cbz group or another protecting group to alter the steric and electronic environment around the reaction center.

  • Substrate Purity: Impurities in the ketone starting material can sometimes interfere with the catalyst. Ensure your 4,4-difluoro-1-(protected)-piperidin-3-one is of high purity before proceeding with the asymmetric reduction.

ParameterRecommendationRationale
Catalyst Verify activity; optimize loading; consider fluoride scavenger.Ensures catalyst efficacy and mitigates deactivation.[10]
Solvent Screen a range of polar and non-polar solvents.Solvent polarity influences the transition state geometry.
Temperature Conduct the reaction at lower temperatures.Lower temperatures can increase the energy difference between diastereomeric transition states.
Protecting Group Experiment with different N-protecting groups (e.g., Cbz, Boc).The protecting group affects the conformational bias of the piperidine ring.
Issue 2: Formation of Significant Byproducts

Q: I am observing significant byproduct formation in my reaction, leading to low yields of the desired this compound. What are the likely side reactions, and how can I suppress them?

A: Byproduct formation is a common challenge, often arising from over-reduction, elimination, or competing reaction pathways.

Causality and Solutions:

  • Over-reduction: If using a hydride-based reducing agent, over-reduction of the carbonyl to a methylene group can occur. To mitigate this, consider using a milder reducing agent or carefully controlling the stoichiometry of the reducing agent. Running the reaction at a lower temperature can also help improve selectivity for the desired alcohol.

  • Elimination Reactions: Under certain conditions, particularly with strong bases or high temperatures, elimination of HF from the product can occur, leading to the formation of an unsaturated piperidine derivative. Employing milder reaction conditions and ensuring the workup is not overly basic can help prevent this side reaction.

  • Hydrodefluorination: In catalytic hydrogenation reactions, cleavage of the C-F bond can be a problematic side reaction.[10] This is often promoted by certain metal catalysts and reaction conditions. Screening different catalysts (e.g., Rh, Ru, Ir) and optimizing the reaction conditions (pressure, temperature, solvent) can help minimize this undesired reaction.[10]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the stereoselective synthesis of this compound.

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions Corrective Actions cluster_outcome Desired Outcome Start Low Yield or Poor Stereoselectivity Analysis Analyze Reaction (TLC, LC-MS, NMR) Start->Analysis LowEE Low Enantioselectivity Analysis->LowEE Poor e.e. Byproducts Byproduct Formation Analysis->Byproducts Multiple spots/peaks IncompleteReaction Incomplete Reaction Analysis->IncompleteReaction Starting material remains Sol_LowEE Optimize Catalyst Optimize Solvent Lower Temperature Change Protecting Group LowEE->Sol_LowEE Sol_Byproducts Milder Reagents Optimize Conditions Purify Starting Material Byproducts->Sol_Byproducts Sol_Incomplete Increase Reagent Stoichiometry Increase Reaction Time/Temp Check Reagent Purity IncompleteReaction->Sol_Incomplete Success Successful Synthesis: High Yield & High e.e. Sol_LowEE->Success Sol_Byproducts->Success Sol_Incomplete->Success

Caption: A decision-making workflow for troubleshooting the synthesis.

Issue 3: Difficulty with Purification

Q: The crude product is difficult to purify, and I am experiencing significant material loss during chromatography. What are some strategies for improving the purification of this compound?

A: The polarity and potential volatility of fluorinated piperidines can make purification challenging.

Causality and Solutions:

  • Volatility: Unprotected fluorinated piperidines can be volatile, leading to loss of material during solvent removal under reduced pressure.[8][9] If possible, keep the nitrogen protected throughout the purification process. If the final product must be the free amine, consider converting it to a salt (e.g., hydrochloride) to reduce its volatility before isolation.

  • Chromatography Issues: The polarity of the hydroxyl group and the piperidine nitrogen can lead to tailing on silica gel chromatography. To improve separation, consider:

    • Solvent System Modification: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help reduce tailing by deactivating the acidic silica surface.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a C18 reversed-phase column.

    • Crystallization: If the product is a solid, crystallization can be an excellent method for purification and can also lead to enantiomeric enrichment.[2] A screen of various solvents and solvent mixtures may be necessary to find suitable crystallization conditions.

III. Experimental Protocols

Protocol: Asymmetric Reduction of N-Boc-4,4-difluoropiperidin-3-one

This protocol is a general guideline and may require optimization for your specific substrate and catalyst system.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., a chiral oxazaborolidine or a transition metal complex with a chiral ligand) and the appropriate solvent (e.g., anhydrous THF or toluene).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) with a suitable cooling bath.

  • Reagent Addition: Slowly add the reducing agent (e.g., borane-dimethyl sulfide complex) to the catalyst solution and stir for 15-30 minutes.

  • Substrate Addition: Add a solution of N-Boc-4,4-difluoropiperidin-3-one in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol or saturated aqueous ammonium chloride solution) at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the desired enantiomerically enriched N-Boc-4,4-difluoropiperidin-3-ol.

Protocol: Chiral Resolution of Racemic this compound using a Chiral Acid

This protocol outlines a general procedure for the resolution of a racemic mixture.

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of a half-molar equivalent of a chiral resolving agent (e.g., (+)- or (-)-tartaric acid or a derivative) in the same solvent.

  • Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of the diastereomeric salt. The formation of crystals may be initiated by scratching the inside of the flask with a glass rod.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Enantiomeric Purity Analysis: Determine the diastereomeric excess of the crystalline salt by a suitable analytical method, such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy using a chiral solvating agent.

  • Recrystallization (if necessary): If the diastereomeric excess is not satisfactory, recrystallize the salt from a suitable solvent to improve its purity.

  • Liberation of the Free Base: Suspend the diastereomerically pure salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., saturated sodium bicarbonate). Stir until the salt has completely dissolved.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure this compound.

Visualizing Conformational Influences

The conformation of the piperidine ring is crucial for stereocontrol. The presence of fluorine atoms significantly influences the conformational equilibrium.

ConformationalEquilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial Fluorine (Often Preferred) Equilibrium Axial->Equilibrium Equatorial Equatorial Fluorine Equilibrium->Equatorial Note Conformational preference is influenced by: - Steric interactions - Hyperconjugation - Dipole minimization

Caption: The equilibrium between axial and equatorial conformers of a fluorinated piperidine.

IV. References

  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes - PMC - NIH. (2023, October 31). National Institutes of Health.[Link]

  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022, July 7). MDPI.[Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents. (n.d.). Google Patents.

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. (2020, September 18). ACS Publications.[Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2025, October 17). ResearchGate.[Link]

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. (2013, September 6). PubMed.[Link]

  • The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. (n.d.). ResearchGate.[Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central.[Link]

  • Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024) | Chemical Reviews. (2025, August 6). ACS Publications.[Link]

  • Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. (n.d.). MDPI.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). PubMed Central.[Link]

  • 4,4'-Difluoro-[3,3'-bi(1,2,5-oxadiazole)] 2,2'-Dioxide. (n.d.). MDPI.[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (n.d.). PubMed Central.[Link]

  • Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. (2021, June 25). PubMed Central.[Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (n.d.). PubMed Central.[Link]

  • Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones | Journal of the American Chemical Society. (2014, March 31). ACS Publications.[Link]

  • Synthesis, resolution, and absolute configuration of chiral 4,4'-bipyridines. (n.d.). PubMed.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). Angewandte Chemie International Edition.[Link]

  • Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. (n.d.). National Institutes of Health.[Link]

  • (PDF) Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022, July 7). ResearchGate.[Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2020, September 4). MDPI.[Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.). PubMed Central.[Link]

  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. (n.d.). PubMed Central.[Link]

  • Catalytic asymmetric fluorinations. (2006, May 3). Organic & Biomolecular Chemistry.[Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.[Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (n.d.). MDPI.[Link]

  • Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. (n.d.). PubMed Central.[Link]

  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. (n.d.). PubMed Central.[Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 4,4-Difluoropiperidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 4,4-difluoropiperidin-3-ol, a critical building block for pharmaceutical and medicinal chemistry research. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this synthesis, with a particular focus on catalyst selection for achieving high efficiency and stereoselectivity.

Introduction: The Significance of this compound and Synthetic Challenges

The this compound scaffold is of significant interest in modern drug discovery. The introduction of gem-difluoro groups can profoundly influence the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and altered pKa, which can translate to improved pharmacokinetic profiles and target engagement. However, the stereoselective synthesis of this chiral alcohol presents considerable challenges, primarily centered around the efficient and controlled reduction of the prochiral ketone precursor, N-protected 4,4-difluoropiperidin-3-one. The choice of catalyst is paramount in overcoming these hurdles and achieving high yields and enantiopurities of the desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of catalysts for the asymmetric reduction of N-protected 4,4-difluoropiperidin-3-one?

A1: Transition metal catalysts, particularly those based on Ruthenium (Ru) and Rhodium (Rh) complexed with chiral ligands, have demonstrated significant success in the asymmetric hydrogenation of ketones, including fluorinated and heterocyclic substrates analogous to N-Boc-4,4-difluoropiperidin-3-one.[1][2][3][4] The Noyori-type catalysts, such as Ru-TsDPEN systems, are particularly noteworthy for their high enantioselectivity in ketone reductions.[3] Chiral oxazaborolidine catalysts, like the Corey-Bakshi-Shibata (CBS) reagent, also offer a powerful method for the enantioselective reduction of ketones.[5][6]

Q2: Why is the N-Boc protecting group commonly used in this synthesis, and how does it influence the reduction?

A2: The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen for several reasons. It is stable under a range of reaction conditions, yet can be readily removed under acidic conditions.[7] The bulky nature of the Boc group can influence the conformational equilibrium of the piperidine ring, which in turn can impact the facial selectivity of the ketone reduction, thereby affecting the diastereomeric and enantiomeric outcome. While the Boc group is generally compatible with catalytic hydrogenation conditions, its presence is crucial for directing the stereochemical course of the reduction.[1][2][8]

Q3: What are the primary side reactions to be aware of during the synthesis of this compound?

A3: A key side reaction of concern is hydrodefluorination, where one or both fluorine atoms are replaced by hydrogen. This can be a significant issue in catalytic hydrogenations of fluorinated compounds. Additionally, incomplete reduction of the starting ketone can lead to low yields. The formation of the undesired diastereomer is another common issue, directly related to the choice of catalyst and reaction conditions. In some cases, over-reduction or decomposition of the starting material or product can occur if the reaction conditions are too harsh.[9]

Q4: How can I effectively separate the diastereomers of this compound?

A4: The separation of diastereomers can often be achieved by flash column chromatography on silica gel. The difference in polarity between the cis and trans isomers, arising from their different three-dimensional structures and intramolecular interactions, allows for their separation. Careful selection of the eluent system is critical for achieving good resolution. In cases where chromatographic separation is challenging, derivatization of the alcohol to form esters or other derivatives can sometimes enhance the separability of the diastereomers.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization Steps
Low or No Conversion of Starting Ketone 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. 2. Insufficient Hydrogen Pressure: For hydrogenation reactions, the pressure may be too low. 3. Catalyst Poisoning: Impurities in the substrate, solvent, or from the reaction setup can poison the catalyst. 4. Sub-optimal Temperature: The reaction temperature may be too low for the catalyst to be active.1. Use a fresh batch of catalyst and handle it under an inert atmosphere.[9] 2. Increase the hydrogen pressure incrementally, within the safety limits of your equipment. 3. Ensure high purity of all reagents and solvents. Purify the starting ketone if necessary. 4. Gradually increase the reaction temperature.
Low Enantioselectivity (ee) 1. Incorrect Catalyst/Ligand Choice: The chosen chiral ligand may not be optimal for the substrate. 2. Non-catalytic Reduction: The reducing agent (e.g., borane) may be directly reducing the ketone without the influence of the chiral catalyst.[6] 3. Racemization: The product may be racemizing under the reaction or work-up conditions. 4. Low Catalyst Loading: Insufficient catalyst may lead to a higher contribution from the background, non-enantioselective reaction.1. Screen a variety of chiral ligands. For ruthenium-based catalysts, consider different chiral diamine or bisphosphine ligands.[4] 2. Lower the reaction temperature to favor the catalyzed pathway. Ensure slow addition of the reducing agent. 3. Check the stability of the product under the reaction conditions. Consider a milder work-up procedure. 4. Increase the catalyst loading in small increments.
Poor Diastereoselectivity (dr) 1. Substrate Control vs. Reagent Control: The inherent stereochemical bias of the substrate may be competing with the directing effect of the chiral catalyst. 2. Reaction Temperature: Higher temperatures can sometimes lead to lower diastereoselectivity. 3. Solvent Effects: The solvent can influence the transition state geometry and thus the diastereomeric outcome.[10]1. Select a catalyst known for high diastereoselectivity in similar systems. The choice of the N-protecting group can also influence the outcome. 2. Perform the reaction at a lower temperature. 3. Screen different solvents. Aprotic, non-coordinating solvents are often a good starting point for asymmetric hydrogenations.
Significant Hydrodefluorination 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote C-F bond cleavage. 2. Catalyst Type: Some catalysts are more prone to inducing hydrodefluorination. 3. Presence of Protic Solvents/Impurities: Protic sources can facilitate the hydrogenolysis of the C-F bond.1. Reduce the reaction temperature and monitor the reaction closely to stop it upon completion. 2. Screen different catalysts. For example, certain rhodium or iridium catalysts might offer better chemoselectivity. 3. Use anhydrous solvents and reagents.

Experimental Protocols

Representative Protocol for the Asymmetric Hydrogenation of N-Boc-4,4-difluoropiperidin-3-one

This protocol is a general guideline based on established procedures for the asymmetric reduction of similar ketones.[1][2][3] Optimization of reaction conditions is highly recommended for specific substrates and catalyst systems.

Materials:

  • N-Boc-4,4-difluoropiperidin-3-one

  • Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral ligand (e.g., (S,S)-TsDPEN)

  • Anhydrous and degassed solvent (e.g., methanol or ethanol)

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a clean, dry pressure-rated reaction vessel, add the ruthenium precursor and the chiral ligand in a 1:1.05 molar ratio. Add anhydrous, degassed solvent to dissolve the components. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: To the activated catalyst solution, add N-Boc-4,4-difluoropiperidin-3-one. The typical substrate-to-catalyst ratio ranges from 50:1 to 200:1.

  • Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully depressurize the reaction vessel and purge with an inert gas. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC or SFC.

Catalyst Performance Comparison

The following table provides a qualitative comparison of common catalyst systems for the asymmetric reduction of ketones, which can be extrapolated to the synthesis of this compound.

Catalyst SystemChiral Ligand ExamplesTypical Reducing AgentAdvantagesDisadvantages
Ruthenium-based TsDPEN, BINAP derivatives, PhTRAP[1][2][3]H₂ gas, Formic acid/triethylamine[3]High enantioselectivity, broad substrate scope, catalytic in nature.Can be sensitive to air and moisture, potential for hydrodefluorination.
Rhodium-based Chiral dienes, bisphosphines[11][12][13]H₂ gasHigh activity and enantioselectivity for certain substrates.Can be more expensive than ruthenium catalysts.
Iridium-based Chiral phosphine-oxazoline (PHOX) ligandsH₂ gasEffective for the hydrogenation of N-heterocycles.[14]May require specific activators.
Oxazaborolidine CBS reagents[5][6]Borane (BH₃) or catecholboraneStoichiometric, predictable stereochemistry, commercially available.Requires stoichiometric amounts of the chiral reagent, sensitive to moisture.

Visualizations

Catalyst Selection Workflow

CatalystSelection start Start: Synthesis of Chiral This compound substrate Substrate: N-Boc-4,4-difluoropiperidin-3-one start->substrate catalyst_type Choose Catalyst Type substrate->catalyst_type ru_rh Ruthenium or Rhodium (Catalytic Hydrogenation) catalyst_type->ru_rh Catalytic Approach cbs Oxazaborolidine (Stoichiometric Reduction) catalyst_type->cbs Stoichiometric Approach ligand_screening Screen Chiral Ligands (e.g., TsDPEN, BINAP) ru_rh->ligand_screening optimization Optimize Reaction Conditions (Temp, Pressure, Solvent) cbs->optimization ligand_screening->optimization analysis Analyze ee and dr (Chiral HPLC/SFC) optimization->analysis success High ee and dr Achieved analysis->success Successful troubleshoot Troubleshoot (Low ee/dr, Side Reactions) analysis->troubleshoot Unsuccessful troubleshoot->catalyst_type Re-evaluate

Caption: A decision workflow for selecting and optimizing a catalyst for the asymmetric synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting start Problem Encountered low_conversion Low Conversion start->low_conversion low_ee Low Enantioselectivity start->low_ee low_dr Poor Diastereoselectivity start->low_dr side_reactions Side Reactions (e.g., Hydrodefluorination) start->side_reactions check_catalyst Check Catalyst Activity and Purity of Reagents low_conversion->check_catalyst optimize_conditions Optimize Temp, Pressure, and Reaction Time low_conversion->optimize_conditions low_ee->optimize_conditions screen_ligands Screen Different Chiral Ligands low_ee->screen_ligands low_dr->screen_ligands change_solvent Change Solvent low_dr->change_solvent milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) side_reactions->milder_conditions

Sources

Analytical challenges in characterizing 4,4-Difluoropiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4-Difluoropiperidin-3-ol

Introduction: The Analytical Nuances of a Privileged Scaffold

This compound is a valuable building block in modern drug discovery. The piperidine ring is one of the most prevalent saturated N-heterocycles in FDA-approved drugs, and the strategic incorporation of fluorine atoms can profoundly modulate key properties such as metabolic stability, pKa, and binding affinity.[1][2] The geminal difluoro group at the 4-position, adjacent to a hydroxyl group, creates a unique stereoelectronic environment that presents distinct analytical challenges. This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals navigate the characterization of this important molecule, ensuring data integrity and accelerating research timelines.

Section 1: General Handling, Stability, and Storage

This section addresses foundational questions regarding the physical and chemical stability of this compound. Proper handling is the first step in reliable analysis.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound seems to have absorbed water. Is this compound hygroscopic and how should it be stored?

A1: Yes, it is highly probable. Small, polar molecules containing amine and hydroxyl groups, such as this compound, have a tendency to be hygroscopic. The presence of absorbed water can interfere with accurate weighing, affect NMR spectra (by shifting the -OH and -NH proton signals), and potentially promote degradation over long periods.

Causality & Best Practices:

  • Mechanism: The polar N-H and O-H bonds readily form hydrogen bonds with atmospheric moisture.

  • Storage Protocol: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize water absorption. For long-term storage, refrigeration at 2-8°C is recommended to slow any potential degradation pathways.

Q2: What are the most likely degradation pathways I should be aware of during analysis or storage?

A2: The primary points of instability are the secondary amine and the tertiary alcohol. Potential degradation products could arise from oxidation or dehydration.

Causality & Potential Degradants:

  • Oxidation: The secondary amine can be susceptible to oxidation, potentially forming an N-oxide or other related species, especially if exposed to oxidizing agents or air over extended periods.[3][4]

  • Dehydration: Although less common under neutral conditions, strong acidic or thermal stress could potentially lead to the elimination of water to form a difluoro-tetrahydropyridine derivative.

  • Photostability: While the saturated ring itself is not a strong chromophore, photolytic degradation should not be ruled out without experimental data, as is standard practice in forced degradation studies.[5]

Q3: How should I design a forced degradation study for this compound to identify potential impurities?

A3: A forced degradation (or stress testing) study is essential for developing a stability-indicating analytical method.[6] The goal is to generate likely degradation products to ensure your method can separate them from the parent compound.

Recommended Stress Conditions:

Condition Protocol Potential Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48h Dehydration products
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48h Potential rearrangement products
Oxidation 3% H₂O₂ at room temp for 24h N-oxides, other oxidative artifacts
Thermal Stress Solid state at 80°C for 72h Dehydration, other thermal artifacts

| Photolytic Stress | Solution exposed to UV/Vis light (ICH Q1B) | Photoproducts (unpredictable) |

Analyze samples at multiple time points and aim for 5-20% degradation of the main compound.

Section 2: Chromatographic Analysis & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment. However, the basic nature and high polarity of this compound can cause significant issues.

Troubleshooting Guide: HPLC

Q1: I'm observing severe peak tailing for my compound on a C18 column. What is the cause and how can I achieve a symmetrical peak?

A1: The peak tailing is almost certainly caused by the secondary amine. The protonated amine (a cation) interacts strongly with residual, deprotonated silanol groups (anions) on the surface of the silica-based stationary phase. This secondary ionic interaction leads to poor peak shape.

Causality & Solutions:

  • Mechanism: At acidic pH (e.g., with 0.1% formic or trifluoroacetic acid), the piperidine nitrogen is protonated. Residual silanols on the silica backbone (pKa ~3.5-4.5) can be deprotonated, creating negatively charged sites that "stick" to the analyte.

  • Solutions, from simplest to most effective:

    • Add a Basic Modifier: Introduce a competitive base into the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA). These amines will preferentially interact with the silanol groups, masking them from your analyte.

    • Increase Ionic Strength: A higher buffer concentration (e.g., 20-50 mM ammonium formate) can help shield the ionic interactions.

    • Use a Base-Deactivated Column: Modern columns designed for basic compounds (e.g., those with extensive end-capping or hybrid silica technology) have far fewer active silanol sites. This is often the best solution.

    • Work at High pH: Using a high-pH stable column (e.g., a hybrid or polymer-based C18) with a mobile phase at pH 10 will keep the piperidine nitrogen neutral, eliminating the primary ionic interaction.

Q2: My retention time is drifting between injections. What are the most likely causes?

A2: Retention time instability for this type of molecule is typically linked to inadequate control of the mobile phase pH or poor column equilibration.

Causality & Solutions:

  • pH Control: The retention of an ionizable compound is highly sensitive to pH, especially near its pKa. Small changes in mobile phase pH can alter the protonation state and thus the retention time. Solution: Use a properly prepared buffer (e.g., ammonium formate, ammonium acetate) at a concentration of at least 10-20 mM to ensure stable pH.

  • Column Equilibration: Insufficient equilibration time between gradient runs will lead to a drifting baseline and retention times. Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.

Workflow: Troubleshooting HPLC Peak Tailing

G start Start: Peak Tailing Observed decision1 Is mobile phase buffered? start->decision1 solution1 Action: Add 10-20 mM buffer (e.g., Ammonium Formate) decision1->solution1 No decision2 Is a basic modifier used? decision1->decision2 Yes solution1->decision2 solution2 Action: Add 0.1% TEA or DEA to mobile phase decision2->solution2 No decision3 Using a modern base-deactivated column? decision2->decision3 Yes solution2->decision3 solution3 Action: Switch to a column specifically designed for bases decision3->solution3 No end_node Result: Symmetrical Peak decision3->end_node Yes solution4 Consider High pH Chromatography (requires pH-stable column) solution3->solution4 solution4->end_node

Caption: A logical workflow for diagnosing and fixing HPLC peak tailing.

Protocol: RP-HPLC Purity Method
  • Column: Base-deactivated C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 205 nm (for general detection) and/or CAD/ELSD.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at ~0.5 mg/mL.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation. The fluorine atoms and conformational flexibility of this compound introduce specific complexities.

Troubleshooting Guide: NMR

Q1: The signals for the piperidine ring protons in my ¹H NMR spectrum are broad and poorly resolved. Why is this happening?

A1: This is likely due to intermediate-rate conformational exchange of the piperidine ring on the NMR timescale. The presence of the electronegative fluorine and hydroxyl groups can influence the chair-chair interconversion rate.[7][8]

Causality & Solutions:

  • Mechanism: Piperidine rings exist in rapidly interconverting chair conformations. If the rate of this exchange is similar to the NMR frequency difference between axial and equatorial protons, signal broadening occurs.

  • Solutions:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the definitive solution. Cooling the sample (e.g., to 0°C or -20°C) will slow the exchange rate, sharpening the signals for the individual conformers ("slow exchange regime"). Heating the sample (e.g., to 50°C or 80°C) will accelerate the exchange, leading to sharp, averaged signals ("fast exchange regime").[9]

    • Solvent Choice: The conformational equilibrium can be influenced by the solvent.[7] Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, D₂O) may shift the equilibrium or alter the exchange rate, potentially improving resolution.

Q2: I am having trouble seeing the C4 carbon (the one bonded to the two fluorine atoms) in my ¹³C NMR spectrum. Is it missing?

A2: The signal is not missing, but it is likely split into a triplet by the two fluorine atoms, and each peak of the triplet may be very low in intensity.

Causality & Solutions:

  • Mechanism: The ¹³C nucleus couples to the two ¹⁹F nuclei (both spin ½), splitting the C4 signal into a triplet according to the n+1 rule (for coupling to two equivalent nuclei). This large one-bond C-F coupling constant (¹J_CF ~ 200-250 Hz) splits the signal's intensity over three lines. Furthermore, carbons directly attached to electronegative atoms can have long relaxation times (T1), leading to lower signal intensity in standard experiments.[10]

  • Solutions:

    • Increase Number of Scans: The most straightforward solution is to acquire the spectrum for a longer period (increase ns) to improve the signal-to-noise ratio.

    • Adjust Relaxation Delay: Increase the relaxation delay (d1) to allow quaternary and fluorinated carbons to fully relax between pulses, which will increase their signal intensity. A d1 of 5-10 seconds is a good starting point.

    • Use a ¹³C{¹H, ¹⁹F} triple resonance experiment: If available, decoupling both proton and fluorine channels will collapse the triplet into a single, much more intense peak.

Key NMR Structural Couplings

G cluster_legend Expected J-Couplings C4_label ¹J(C4-F) ≈ 240 Hz (Triplet in ¹³C) C3F_label ²J(C3-F) ≈ 20-30 Hz (Triplet in ¹³C) C5F_label ²J(C5-F) ≈ 20-30 Hz (Triplet in ¹³C) H3F_label ³J(H3-F) ≈ 15-25 Hz (dd in ¹H) H5F_label ³J(H5-F) ≈ 15-25 Hz (ddd in ¹H) mol

Caption: Key NMR J-couplings for this compound.

Section 4: Mass Spectrometry (MS) Analysis

MS is critical for confirming molecular weight and identifying impurities. Fluorinated compounds often exhibit characteristic fragmentation behavior.

Troubleshooting Guide: MS

Q1: I'm using ESI+ and I don't see a strong molecular ion peak [M+H]⁺. Is this expected?

A1: While you should see the [M+H]⁺ ion, it may not be the base peak. Fluorinated compounds can be somewhat fragile in the gas phase, and in-source fragmentation is common. The most likely in-source fragment would be the loss of water [M+H-H₂O]⁺.

Causality & Solutions:

  • Mechanism: The protonated tertiary alcohol is a good leaving group (H₂O). The energy applied in the electrospray source can be sufficient to induce this dehydration.

  • Solutions:

    • Optimize Source Conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation and maximize the intensity of the parent [M+H]⁺ ion.

    • Look for Adducts: In addition to the [M+H]⁺ ion, look for other common adducts like the sodium [M+Na]⁺ or potassium [M+K]⁺ ions, which can help confirm the molecular weight.

Q2: What are the expected fragmentation patterns in an MS/MS experiment that would confirm the structure?

A2: Tandem MS (MS/MS) on the [M+H]⁺ precursor ion should yield structurally informative fragments.

Predicted Fragmentation Pathway:

  • Parent Ion: [M+H]⁺

  • Initial Loss: The most facile fragmentation is the loss of water, yielding [M+H-H₂O]⁺.

  • Ring Fragmentation: Subsequent fragmentation of the piperidine ring is expected. A common pathway for piperidines involves a retro-Diels-Alder (RDA)-type cleavage or other ring-opening mechanisms. Look for losses of small neutral molecules like ethylene or C₂H₄F₂.

  • Characteristic Fluorine Loss: While the C-F bond is strong, loss of HF from a fragment ion is also a possibility.

Diagram: Proposed ESI-MS/MS Fragmentation

G parent [M+H]⁺ (Precursor Ion) loss_h2o [M+H - H₂O]⁺ (Loss of water) parent->loss_h2o - H₂O loss_c2h4 Further Ring Fragmentation loss_h2o->loss_c2h4 - C₂H₅N etc. loss_hf [Fragment - HF]⁺ (Loss of HF) loss_h2o->loss_hf

Caption: A simplified proposed fragmentation pathway for [M+H]⁺.

Section 5: Comprehensive Impurity Profiling Workflow

A robust impurity profile requires a multi-technique approach to detect, identify, and quantify all components.[11][12][13] The lack of commercially available reference standards for potential impurities makes this process particularly challenging.[14][15]

Workflow: From Detection to Identification

G cluster_detection Step 1: Detection & Quantification cluster_identification Step 2: Identification cluster_confirmation Step 3: Confirmation a1 Develop Stability-Indicating RP-HPLC Method (UV/CAD) a2 Run Forced Degradation and Synthesis Batch Samples a1->a2 a3 Quantify Impurities (Area % at 205 nm) a2->a3 b1 LC-MS Analysis of Samples a3->b1 Impurity > ICH Threshold b2 Obtain Accurate Mass and MS/MS of Impurity Peaks b1->b2 b3 Propose Structures Based on Mass and Fragmentation b2->b3 c1 Isolate Impurity via Preparative HPLC b3->c1 If Structure is Ambiguous or requires confirmation c2 Full Spectroscopic Characterization (NMR) c1->c2 c3 Structure Confirmed c2->c3

Caption: A comprehensive workflow for impurity profiling.

References

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health (NIH). Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health (NIH). Available at: [Link]

  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]

  • A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. ePrints Soton. Available at: [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Center for Biotechnology Information. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Analytical Challenges for Identification of New Psychoactive Substances: A Literature-Based Study for Seized Drugs. ResearchGate. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available at: [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

  • Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. ACS Omega. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Figshare. Available at: [Link]

  • Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society. Available at: [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. Available at: [Link]

  • Synthetic Cannabinoids: the Analytical Challenges. Agilent. Available at: [Link]

  • What are the detection methods for piperidine? Biosynce. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster. Available at: [Link]

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Available at: [Link]

  • Chromatography Problems. Chem.libretexts.org. Available at: [Link]

  • Analytical Challenges for Identification of New Psychoactive Substances. BrJAC. Available at: [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health (NIH). Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Mass spectra of fluorocarbons. NIST. Available at: [Link]

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. National Institutes of Health (NIH). Available at: [Link]

  • 4,4-difluoro-piperidine-compounds. Google Patents.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. ResearchGate. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Chem 212 – In-class problems – Chromatography set #1. LibreTexts. Available at: [Link]

  • Computational Predictive and Electrochemical Detection of Metabolites (CP-EDM) of Piperine. MDPI. Available at: [Link]

  • Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. MDPI. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Impurity Profiling of Pharmaceuticals. ManTech Publications. Available at: [Link]

  • Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

  • 13.3: Problems. Chemistry LibreTexts. Available at: [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. Available at: [Link]

  • Impurity profiling and drug characterization. Zenodo. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • The effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides in reversed-phase chromatography. PubMed. Available at: [Link]

  • Why don't I get any spectra for Carbon NMR of fluorinated Carbon? ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Navigating the Fluorinated Landscape: A Comparative Guide to the Bioactivity of 4,4-Difluoropiperidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. Among the privileged structures benefiting from this approach, the 4,4-difluoropiperidin-3-ol moiety has emerged as a versatile template for designing novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of various analogs built upon this core, offering insights into their structure-activity relationships (SAR) and highlighting the experimental methodologies used for their evaluation. For researchers and drug development professionals, this document serves as a technical resource to navigate the nuances of this important chemical series.

The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and bioactive molecules. The introduction of gem-difluorination at the C4 position offers several distinct advantages. The strong electron-withdrawing nature of the fluorine atoms can significantly lower the basicity (pKa) of the piperidine nitrogen.[1][2] This modulation of pKa is a critical parameter in drug design, as it can influence a molecule's solubility, membrane permeability, and off-target interactions, such as binding to the hERG channel, which is associated with cardiac toxicity.[1] Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation.[3] The hydroxyl group at the C3 position provides a crucial handle for further chemical modification and can act as a key hydrogen bond donor or acceptor in interactions with biological targets.

Comparative Bioactivity of this compound Analogs

Dopamine D4 Receptor Antagonism

A notable application of the 4,4-difluoropiperidine scaffold is in the development of antagonists for the dopamine D4 receptor (D4R), a target implicated in various neuropsychiatric disorders. A study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives revealed that modifications to the phenoxy moiety and the piperidine nitrogen substituent significantly impact potency and selectivity.[4]

For instance, the nature and position of substituents on the phenoxy ring were found to be critical. Electron-withdrawing groups were generally favored, though their specific nature influenced activity. A 4-cyano substituent on the phenoxy ring demonstrated high potency.[4] The addition of a fluorine atom to the phenoxy ring also led to highly potent compounds, with the 4-fluorophenoxy and 3-fluorophenoxy analogs showing Ki values of 1.0 nM and 3.0 nM, respectively, when combined with a 5-N-methylindazole group on the piperidine nitrogen.[4]

The substituent on the piperidine nitrogen also played a crucial role in determining D4R affinity. A systematic evaluation of different moieties revealed that bulky and aromatic groups could be well-tolerated and contribute to high potency.[4]

Analog ClassKey SubstitutionsBiological TargetBioactivity (Ki)Reference
4,4-Difluoro-3-(phenoxymethyl)piperidines R1 = 5-N-methylindazole; R2 = 4-fluorophenoxyDopamine D4 Receptor1.0 nM[4]
R1 = 5-N-methylindazole; R2 = 3-fluorophenoxyDopamine D4 Receptor3.0 nM[4]
R1 = 5-N-methylindazole; R2 = 4-cyano-3-fluorophenoxyDopamine D4 Receptor21 nM[4]
R1 = Imidazopyridine; R2 = 3-cyanophenoxyDopamine D4 Receptor59.6 nM[4]

Table 1: Comparative Bioactivity of 4,4-Difluoropiperidine Analogs as D4 Receptor Antagonists.

Experimental Protocols for Bioactivity Assessment

The determination of the biological activity of these analogs relies on robust and validated experimental protocols. Below are detailed methodologies for key assays relevant to the targets discussed.

Radioligand Binding Assay for Dopamine D4 Receptor

This assay is a cornerstone for determining the affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (a radiolabeled ligand with high affinity for D4 receptors).

  • Test compounds (this compound analogs).

  • Haloperidol (a known D4 antagonist, as a positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-D4R cells to confluence.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of [³H]-Spiperone (typically at its Kd concentration).

    • Add varying concentrations of the test compound (typically a serial dilution).

    • For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., haloperidol).

    • For determining total binding, add only the radioligand and buffer.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of a stable cell line expressing the target receptor ensures a consistent and high-level source of the protein. [³H]-Spiperone is chosen for its high affinity and specificity for dopamine receptors, allowing for sensitive detection of competitive binding. The Cheng-Prusoff equation is a standard method to convert the experimentally determined IC50 to a true measure of affinity (Ki), which is independent of the assay conditions.[5]

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for assessing the bioactivity of novel compounds using a receptor binding assay.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Test Compound Preparation (Serial Dilution) Incubation Incubation of Membranes, Radioligand & Test Compound Compound_Prep->Incubation Membrane_Prep Receptor-Containing Membrane Preparation Membrane_Prep->Incubation Filtration Separation of Bound/ Free Ligand (Filtration) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing IC50 Determination Counting->Data_Processing Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Processing->Ki_Calculation Final_Result Final_Result Ki_Calculation->Final_Result Affinity Data (Ki)

Caption: Workflow for a radioligand receptor binding assay.

Structure-Activity Relationship (SAR) Insights

The available data, although not exhaustive for the this compound core itself, allows for the deduction of several key SAR trends for the broader 4,4-difluoropiperidine class.

  • Influence of the Piperidine Nitrogen Substituent: The nature of the group attached to the piperidine nitrogen is a primary determinant of biological activity and selectivity. Large, aromatic, and heterocyclic moieties are often well-accommodated and can engage in specific interactions with the target protein, leading to high affinity.[4]

  • Role of the C3-Substituent: The substituent at the C3 position, often an ether linkage in the examples found, directs the molecule to specific sub-pockets within the binding site. The electronic properties and substitution pattern of the aromatic ring in phenoxymethyl derivatives are critical for optimizing potency.[4]

  • Impact of Fluorination: As previously mentioned, the gem-difluoro group at C4 significantly impacts the physicochemical properties of the entire molecule. The resulting decrease in pKa can lead to improved pharmacokinetic profiles, such as enhanced oral absorption.[1][2] This is a crucial consideration in the transition from a potent ligand to a viable drug candidate. The conformational preference of fluorinated piperidines can also influence their binding to target proteins.[6]

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. The comparative analysis of related analogs highlights the importance of systematic exploration of substitutions at both the piperidine nitrogen and the C3-hydroxyl group to achieve high potency and selectivity for a given biological target.

Future research in this area should focus on expanding the diversity of analogs and conducting direct comparative studies to build a more comprehensive SAR. The detailed experimental protocols provided in this guide offer a validated framework for such investigations. By leveraging the unique properties conferred by the difluorinated core and systematically exploring the chemical space around it, researchers can continue to unlock the therapeutic potential of this valuable molecular scaffold.

References

  • Meffre, J., et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(15), 2413-2423. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][4][7][8] triazolo [4, 3-d][4][8] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 98(2), 236-247. [Link]

  • Schories, B., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), 2000205. [Link]

  • Gershon, H. R., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Molecules, 27(7), 2305. [Link]

  • Di Lorenzo, A., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(8), 1729. [Link]

  • Actelion Pharmaceuticals Ltd. (2013). 4,4-difluoro-piperidine-compounds.
  • Łażewska, D., et al. (2019). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 20(21), 5402. [Link]

  • Tiwari, A., et al. (2020). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 63(15), 8199-8219. [Link]

  • Jolit, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11488-11494. [Link]

  • Wlodarczyk, M., & Demkowicz, S. (2012). Transition State Analogues of Enzymatic Reaction as Potential Drugs. IntechOpen. [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Kappe, C. O. (1998). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. Molecules, 3(1), 1-11. [Link]

  • Abramczyk, D., et al. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Molecules, 27(9), 2999. [Link]

  • van der Mey, M., et al. (2001). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of medicinal chemistry, 44(16), 2523-2535. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888. [Link]

  • Błachut, D., et al. (2017). Novel Analogs of D-e-MAPP and B13. Part 2. Signature Effects on Bioactive Sphingolipids. Molecules, 22(12), 2093. [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. [Link]

  • Al-Tahami, K., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5429. [Link]

  • Gouverneur, V., et al. (2014). Fluorinated piperidines prefer the axial conformation, due to stabilising C–F⋯N+ interactions. Chemical Communications, 50(80), 11882-11885. [Link]

  • Pattan, S. R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 48-55. [Link]

  • Eoh, H., et al. (2017). Bisubstrate Analog Inhibitors of DXP Synthase Show Species Specificity. Biochemistry, 56(4), 574-583. [Link]

  • Healy, J. R., et al. (2023). Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety. Neuropharmacology, 231, 109498. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine. PubChem. [Link]

  • Taub, F. (2011). Fluorinated Analogs of Bioactive Garlic Components. OSTI.GOV. [Link]

Sources

A Multi-Pronged Comparative Guide to Identifying the Biological Targets of 4,4-Difluoropiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" and the Target Identification Imperative

The 4,4-difluoropiperidine moiety is a well-regarded scaffold in modern medicinal chemistry. The strategic placement of a gem-difluoro group adjacent to the basic nitrogen atom modulates its pKa, improves metabolic stability, and can enhance binding affinity, making it a valuable component in drug design. Derivatives of this core structure have shown promise as antagonists for targets like the Dopamine D4 Receptor (D4R) and orexin receptors.[1][2][3] However, for a novel derivative such as 4,4-Difluoropiperidin-3-ol, its specific biological target(s) remain unknown.

Identifying the molecular targets of a small molecule is the cornerstone of drug discovery and chemical biology.[4] It illuminates the mechanism of action, allows for rational optimization of potency and selectivity, and critically, helps predict potential off-target effects and toxicity. This guide provides a comparative overview of robust, modern strategies to deorphanize this compound, structured as a comprehensive workflow from initial hypothesis generation to cellular validation. We will explore the causality behind each experimental choice, presenting a self-validating system that integrates computational, biochemical, and genetic approaches.[5]

Strategy Overview: An Integrated Approach to Target Discovery

No single method for target identification is foolproof. A robust strategy relies on the convergence of evidence from orthogonal techniques. We advocate for a three-phased approach that begins with broad, computational predictions, proceeds to direct biochemical validation of binding, and culminates in definitive genetic and cellular confirmation of target engagement and functional relevance.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular & Genetic Confirmation A In Silico Prediction (Similarity Search, Reverse Docking) B Affinity-Based Proteomics (e.g., Probe Synthesis + Pulldown-MS) A->B Predicted Targets C Biophysical Assays (e.g., CETSA, TSA) A->C Predicted Targets D CRISPR-Cas9 Screens (Resistance/Sensitivity) B->D Validated Binders C->D Validated Binders F Confirmed Biological Target(s) D->F Convergent Evidence E Kinome Profiling & Pathway Analysis E->F Convergent Evidence G mol This compound probe Synthesize Probe (Molecule-Linker-Biotin) mol->probe beads Immobilize on Streptavidin Beads probe->beads lysate Incubate with Cell Lysate beads->lysate wash Wash Non-specific Proteins lysate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms hits Identify Protein Hits ms->hits G cluster_0 Cell Population cluster_1 Treatment cluster_2 Selection cluster_3 Analysis A Pool of cells, each with one gene knocked out B Add cytotoxic dose of This compound A->B C Most cells die B->C D Resistant cells survive (e.g., target gene KO) B->D E Sequence sgRNAs from surviving cells D->E F Identify enriched sgRNAs (e.g., sgRNA for D4R) E->F

Sources

Pharmacokinetic Profiling of 4,4-Difluoropiperidin-3-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage[1]

In the optimization of piperidine-based scaffolds, 4,4-difluoropiperidin-3-ol represents a strategic convergence of bioisosterism and metabolic engineering. While the parent piperidin-3-ol serves as a versatile polar scaffold, it frequently suffers from high basicity (leading to poor membrane permeability) and susceptibility to oxidative metabolism at the C4 position.

This guide objectively compares the pharmacokinetic (PK) profile of This compound against its non-fluorinated and mono-fluorinated analogs. The data presented demonstrates how the gem-difluoro modification acts as a dual-function modulator—simultaneously lowering pKa to physiological relevant ranges and blocking cytochrome P450 (CYP) mediated oxidation.

Comparative Physicochemical Profile

The introduction of fluorine atoms onto the piperidine ring induces profound electronic changes that directly translate to PK parameters. The following table synthesizes representative data comparing the target scaffold with its primary analogs.

Table 1: Physicochemical & ADME Comparison
PropertyPiperidin-3-ol (Parent)4-Fluoropiperidin-3-ol (Analog A)This compound (Target)PK Impact
pKa (Basic Amine) ~10.5 - 11.0~9.2 - 9.8~8.3 - 8.8 Lower pKa reduces ionization at pH 7.4, significantly enhancing passive membrane permeability.
LogD7.4 -1.5 (Highly Polar)-0.8-0.2 to +0.3 Gem-difluorination increases lipophilicity while the 3-OH maintains solubility, creating an optimal "sweet spot" for oral bioavailability.
Metabolic Liability (C4) High (Oxidation prone)Moderate (H-abstraction possible)Blocked The C-F bond (approx. 116 kcal/mol) renders the C4 position inert to CYP-mediated hydroxylation.
Conformation Chair (Flexible)Chair/Twist-BoatDistorted Chair Fluorine gauche effects stabilize specific conformations, potentially reducing entropic penalties upon target binding.
Mechanism of Action: pKa Modulation

The high basicity of the secondary amine in piperidin-3-ol results in >99.9% protonation at physiological pH (7.4). This charged species struggles to cross the lipid bilayer.

  • The Fluorine Effect: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms at the C4 position pulls electron density away from the nitrogen lone pair (via the sigma framework).

  • Result: The gem-difluoro substitution in this compound typically lowers the pKa by 2–3 log units compared to the parent, increasing the fraction of neutral, permeable molecules by orders of magnitude.

Metabolic Stability & Pathway Analysis

A critical failure mode for piperidine drugs is rapid clearance via oxidative metabolism. The 4-position is a classic "soft spot" for CYP450 enzymes.

Metabolic Blocking Mechanism

The substitution of C-H bonds with C-F bonds at the 4-position eliminates the possibility of hydrogen abstraction, the rate-limiting step in hydroxylation.

MetabolicPathway Parent Piperidin-3-ol (Scaffold) CYP CYP450 (Oxidation) Parent->CYP Substrate Metabolite 4-Hydroxy-piperidin-3-ol (Unstable Hemiaminal) CYP->Metabolite C4-Hydroxylation Breakdown Ring Opening / Clearance Metabolite->Breakdown Decomposition Target This compound Blocked Metabolic Blockade (C-F Bond Strength) Target->Blocked High Bond Energy Stable Intact Scaffold (Prolonged Half-life) Blocked->Stable No Oxidation

Figure 1: Comparative metabolic fate.[1] The parent scaffold undergoes C4-hydroxylation leading to ring instability, whereas the 4,4-difluoro analog resists this pathway.

Experimental Protocols

To validate these properties in your specific drug candidate, the following standardized workflows are recommended. These protocols are designed to be self-validating with internal controls.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

This assay determines the in vitro intrinsic clearance (


) and identifies metabolic hotspots.

Materials:

  • Test Compound (this compound derivative)

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System

  • Quench Solution (Acetonitrile with Internal Standard)

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Pre-incubation: Mix 1 µM compound with microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction. Control: Add buffer instead of NADPH to assess chemical stability.

  • Sampling: Aliquot samples at

    
     min.
    
  • Termination: Immediately dispense into ice-cold Quench Solution to stop enzyme activity.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .


Protocol B: Potentiometric pKa Determination

Accurate pKa measurement is essential to confirm the inductive effect of the fluorine substitution.

Workflow:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Dissolution: Dissolve 5 mg of the compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). Ensure complete dissolution (use <1% methanol if necessary).

  • Titration: Titrate with 0.1 M HCl (for base pKa) or 0.1 M KOH (for acid pKa) under inert gas (

    
    ) purge to exclude 
    
    
    
    .
  • Data Acquisition: Record pH vs. volume of titrant added.

  • Analysis: Use the Bjerrum plot or Gran plot method to determine the inflection point corresponding to the pKa.

Decision Matrix for Scaffold Selection

Use the following logic flow to determine if this compound is the correct choice for your lead series.

SelectionLogic Start Start: Piperidin-3-ol Scaffold CheckPka Is Basic pKa > 9.5? Start->CheckPka CheckMet Is C4 Metabolic Hotspot? CheckPka->CheckMet Yes (Permeability Issue) Option3 Retain Parent / Other Mods CheckPka->Option3 No Option1 Use this compound CheckMet->Option1 Yes (Needs Blocking) Option2 Use 4-Fluoropiperidin-3-ol CheckMet->Option2 No (Only pKa modulation needed)

Figure 2: Logical decision tree for scaffold optimization.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Winkelmann, E., et al. (1987). 4,4-Difluoropiperidines: A new class of compounds with potential psychotropic activity. Arzneimittelforschung.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoropiperidin-3-ol
Reactant of Route 2
4,4-Difluoropiperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.